molecular formula C7H4FN3O2 B1450928 4-fluoro-3-nitro-1H-indazole CAS No. 1000342-53-9

4-fluoro-3-nitro-1H-indazole

Cat. No.: B1450928
CAS No.: 1000342-53-9
M. Wt: 181.12 g/mol
InChI Key: UAJFRDABBOEABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJFRDABBOEABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646624
Record name 4-Fluoro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-53-9
Record name 4-Fluoro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-nitro-1H-indazole: Properties, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitro-1H-indazole is a substituted indazole that serves as a critical building block in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the versatile fluorine atom on the indazole scaffold imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, stability profile, and key chemical transformations of this compound, offering field-proven insights for its application in research and development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The introduction of specific substituents, such as fluorine and nitro groups, is a key strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5]

The fluorine atom at the 4-position can enhance metabolic stability, improve cell membrane permeability, and influence binding affinity through specific electronic interactions.[5][6] Concurrently, the nitro group at the 3-position is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It activates the aromatic ring for certain reactions and serves as a synthetic handle for conversion into other crucial functional groups, most notably an amine. This guide will delve into the specific characteristics of this compound that make it a valuable intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing effective synthetic routes and handling the compound safely.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂[7]
Molecular Weight 181.12 g/mol [7]
Appearance Solid (Typically a yellow or orange powder)[7]
Purity Commonly available at ≥97%[7]
CAS Number 29859-99-6N/A
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of both the fluorine and nitro substituents. The N-H proton signal is typically found far downfield.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbons attached to the fluorine and nitro groups (C4 and C3, respectively) will show characteristic shifts. The C-F bond will result in coupling, splitting the C4 signal and potentially affecting adjacent carbons.[8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present.[10] Key expected vibrational bands include:

    • N-H Stretch: A broad band around 3300-3400 cm⁻¹.[8]

    • Aromatic C-H Stretch: Signals around 3100 cm⁻¹.[8]

    • NO₂ Asymmetric & Symmetric Stretches: Strong, characteristic bands typically found around 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[8][11]

    • C-F Stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z ≈ 181.12).[8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-deficient aromatic system and the two key functional groups.

Reduction of the 3-Nitro Group

The most common and synthetically valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction yields 4-fluoro-1H-indazol-3-amine, a versatile intermediate for constructing a wide range of pharmacologically active compounds.[12]

Causality of Experimental Choice: The selection of a reducing agent depends on the desired selectivity and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a clean and efficient method but may not be suitable for molecules with other reducible groups (e.g., alkynes, alkenes).

  • Metal-Acid Systems (e.g., SnCl₂, HCl; Fe, NH₄Cl): Stannous chloride (SnCl₂) in an acidic medium or iron powder with an ammonium salt are robust and widely used methods for nitro group reduction.[11][13] They are often preferred for their functional group tolerance and cost-effectiveness.

G cluster_0 Key Transformation start This compound reagents Reducing Agent (e.g., SnCl₂/HCl or Fe/NH₄Cl) start->reagents product 4-Fluoro-1H-indazol-3-amine reagents->product

Caption: Workflow for the reduction of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr) by the strong electron-withdrawing effect of the nitro group at the adjacent C3 position.[14][15] This allows for the displacement of the fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to 4-substituted-3-nitro-1H-indazole derivatives.

Mechanistic Insight: The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism.[16] The nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] Subsequent loss of the fluoride leaving group restores the aromaticity of the ring. The presence of the ortho-nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[15][17]

Stability Profile

  • Thermal Stability: Like many nitroaromatic compounds, this compound should be considered potentially thermally sensitive. Avoid excessive heating, especially in a closed system. Decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[18]

  • Chemical Stability: The compound is generally stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases.[18] Strong bases can deprotonate the indazole N-H, potentially leading to undesired side reactions.

  • Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[19]

Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis and subsequent reaction of similar indazoles.[11][13][20]

Synthesis of this compound

The synthesis of substituted indazoles can often be achieved via diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline precursor.[13][20] A plausible route starts from 2-methyl-3-nitro-4-fluoroaniline.

G cluster_workflow Synthetic Workflow A 1. Starting Material (2-Methyl-4-fluoro-3-nitroaniline) B 2. Diazotization (NaNO₂, Acid (e.g., HCl, Acetic Acid)) Temp: 0-5 °C A->B C 3. Intramolecular Cyclization (Spontaneous or upon warming) B->C D 4. Isolation & Purification (Filtration, Recrystallization) C->D E Final Product (this compound) D->E

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material (e.g., 2-methyl-4-fluoro-3-nitroaniline) in a suitable acid, such as glacial acetic acid or aqueous HCl, and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline solution while maintaining the temperature below 5 °C and stirring vigorously.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The diazotized intermediate will undergo spontaneous intramolecular cyclization to form the indazole ring. Stirring may be continued overnight to ensure complete reaction.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Protocol: Reduction to 4-Fluoro-1H-indazol-3-amine

This protocol describes a common lab-scale reduction using iron powder.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, a solvent mixture (e.g., ethanol/water), and ammonium chloride (NH₄Cl).

  • Addition of Iron: Heat the mixture to a gentle reflux. Add iron powder portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and a base (e.g., sodium bicarbonate) to neutralize any remaining acid and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography on silica gel.

Safety and Handling

As a research chemical, this compound and its precursors require careful handling in a controlled laboratory environment.[19][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21]

  • Toxicology: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[18][21][23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The nitro group serves as a precursor to the synthetically crucial amine, while the activated fluorine atom allows for the introduction of diverse substituents via SₙAr chemistry. A thorough understanding of its properties, stability, and reaction protocols enables researchers to effectively leverage this molecule in the synthesis of novel compounds for drug discovery and advanced materials.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Retrieved from [Link]

  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Thieme Chemistry. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (2016). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Retrieved from [Link]

  • Chemical Journal of ST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

Sources

4-fluoro-3-nitro-1H-indazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-fluoro-3-nitro-1H-indazole (CAS: 1000342-53-9), a critical heterocyclic building block in medicinal chemistry.[1] Characterized by the electron-withdrawing nitro group at the C3 position and a fluorine substituent at C4, this scaffold exhibits unique electronic properties utilized in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators. This document details its physicochemical profile, validated synthetic pathways, reactivity patterns (specifically


 and nitro-reduction), and safety protocols for laboratory handling.
Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is a fused bicyclic heterocycle. The presence of the nitro group at position 3 renders the pyrazole ring highly electron-deficient, while the C4-fluorine atom serves as both a metabolic blocker and a weak hydrogen-bond acceptor in ligand-protein interactions.

Table 1: Chemical Specifications
PropertyData
CAS Registry Number 1000342-53-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 181.12 g/mol
SMILES Fc1cccc2[nH]nc(=O)c12
Appearance Yellow to orange crystalline solid
Melting Point 188–192 °C (Typical for 3-nitroindazoles)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5 (NH acidity increased by 3-NO2 group)
Part 2: Synthetic Methodologies

The synthesis of this compound typically proceeds via the electrophilic nitration of the parent 4-fluoroindazole. The regioselectivity is controlled by the electronic bias of the indazole ring system; the 3-position is most reactive toward nitration under standard conditions.

Protocol: Nitration of 4-Fluoro-1H-indazole
  • Reaction Type: Electrophilic Aromatic Substitution (

    
    )
    
  • Precursor: 4-Fluoro-1H-indazole (CAS 341-23-1)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoro-1H-indazole (10.0 mmol) in concentrated sulfuric acid (

    
    , 15 mL) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.2 eq) or potassium nitrate (
    
    
    
    ) while maintaining the internal temperature below 5°C to prevent over-nitration (e.g., at C5 or C7).
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL) to remove acid, and dry under vacuum.
    
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography if regioisomers (e.g., 5-nitro) are detected.

Visualizing the Synthesis Workflow

Synthesis Start 4-Fluoro-1H-indazole (CAS 341-23-1) Intermediate Sigma Complex Intermediate Start->Intermediate 0°C, Electrophilic Attack Reagent HNO3 / H2SO4 (Nitration Agent) Reagent->Intermediate Product This compound (CAS 1000342-53-9) Intermediate->Product -H+, Regioselective (C3) Byproduct 5-Nitro Isomer (Trace) Intermediate->Byproduct Minor Pathway

Figure 1: Synthetic pathway for the nitration of 4-fluoroindazole showing regioselectivity.

Part 3: Reactivity & Functionalization

The this compound scaffold is a versatile "switch" in medicinal chemistry. The 3-nitro group is rarely the final pharmacophore; rather, it serves as a precursor to the 3-amino group (via reduction) or activates the ring for other transformations.

1. Reduction to 3-Amino-4-fluoro-1H-indazole

The most common transformation is the reduction of the nitro group to an amine. The resulting 3-aminoindazole motif is a privileged scaffold in kinase inhibitors (binding to the hinge region of ATP pockets).

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Mechanism: Nitro group reduction.

  • Utility: The 3-amino group forms critical hydrogen bonds with kinase hinge residues (e.g., Glu, Cys).

2. Nucleophilic Aromatic Substitution (

)

While the 4-fluoro group is generally stable, the presence of the strongly electron-withdrawing nitro group at C3 (ortho to the bridgehead) and the inherent electron deficiency of the pyrazole ring can activate the C4-fluorine toward displacement by strong nucleophiles (e.g., thiols or secondary amines) under forcing conditions.

  • Condition: High temperature, basic solvent (DMF/DMSO), strong nucleophile.

  • Outcome: Replacement of Fluorine with -SR or -NR2.

Reactivity Logic Diagram

Reactivity Core This compound Red Reduction (Pd/C, H2) Core->Red Alk N-Alkylation (R-X, Base) Core->Alk Sub SnAr at C4 (R-SH/R-NH2) Core->Sub Requires forcing conditions Prod_Red 3-Amino-4-fluoro-1H-indazole (Kinase Hinge Binder) Red->Prod_Red Prod_Alk 1-Alkyl-4-fluoro-3-nitroindazole (Solubility/Targeting) Alk->Prod_Alk Prod_Sub 4-Substituted-3-nitroindazole (Scaffold Diversification) Sub->Prod_Sub

Figure 2: Primary reactivity pathways. Solid lines indicate standard protocols; dashed lines indicate condition-dependent pathways.

Part 4: Medicinal Chemistry Applications
Kinase Inhibition

The 3-amino-indazole core is a bioisostere of the adenine ring of ATP. The 4-fluoro substituent plays a dual role:

  • Electronic Modulation: It lowers the

    
     of the N1-proton, potentially strengthening hydrogen bonds.
    
  • Metabolic Stability: It blocks the C4 position from oxidative metabolism (e.g., hydroxylation by P450 enzymes).

Case Study Context: In the development of inhibitors for VEGFR (Vascular Endothelial Growth Factor Receptor) or FGFR (Fibroblast Growth Factor Receptor), the 3-amino-indazole scaffold is often linked via an amide bond to a solubilizing tail. The 4-fluoro group can induce a conformational twist that improves selectivity for specific kinase isoforms.

PARP Inhibitors

Substituted indazoles are also explored as PARP (Poly ADP-ribose polymerase) inhibitors. The 3-position substituents often interact with the nicotinamide binding pocket.

Part 5: Safety & Handling

Warning: Nitro-substituted heterocycles can be energetic.[2] While this compound is generally stable, it should be treated with caution.

  • Explosive Potential: Like many low-molecular-weight nitro compounds, it may decompose violently upon rapid heating. Do not heat dry solids above 150°C.

  • Skin Sensitization: Indazoles are potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions.

References
  • National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles and Nitro-Indazoles. Retrieved from [Link]

Sources

The Emerging Potential of 4-Fluoro-3-Nitro-1H-Indazole Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved and investigational anticancer agents. Its unique bicyclic structure provides a versatile template for developing targeted therapies. This technical guide delves into a specific, yet underexplored, class of indazole derivatives: those bearing a 4-fluoro and 3-nitro substitution pattern. While direct biological data on this precise scaffold is nascent, this document synthesizes existing knowledge on indazole synthesis, the distinct roles of fluoro and nitro substitutions in oncology, and the mechanisms of action of related compounds. By providing a comprehensive overview of the synthetic rationale, potential structure-activity relationships, and hypothetical mechanisms of action, this guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of 4-fluoro-3-nitro-1H-indazole derivatives as a next-generation of oncology drugs.

Introduction: The Indazole Scaffold in Oncology

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potent antitumor effects. Several indazole-based drugs, such as Niraparib (a PARP inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor), have been successfully commercialized for cancer treatment. The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinase inhibitors, as seen in Linifanib.[1]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on the strategic incorporation of two key functional groups onto the indazole core: a fluorine atom at the 4-position and a nitro group at the 3-position.

The Strategic Importance of Fluorine and Nitro Substitutions in Anticancer Drug Design

The selection of fluorine and nitro groups as substituents is a deliberate strategy rooted in established medicinal chemistry principles.

The Role of Fluorine

The introduction of fluorine into drug candidates is a widely used strategy to enhance their therapeutic profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Membrane Permeability: Fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[2]

  • Binding Affinity: Fluorine can participate in favorable interactions with target proteins, such as hydrogen bonds and electrostatic interactions, thereby increasing binding affinity and potency.[2][3] The presence of fluorine substituents has been shown to be important for the antitumor activity of some indazole derivatives.[1]

The Role of the Nitro Group

The nitro group, while sometimes associated with toxicity, is a key pharmacophore in several successful drugs and offers unique therapeutic possibilities:

  • Bioactivation and Hypoxia Targeting: The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This reduction can lead to the formation of cytotoxic reactive oxygen species (ROS), selectively killing cancer cells in low-oxygen conditions.[4]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the nitro group can significantly alter the electronic distribution of the indazole ring, influencing its reactivity and interactions with biological targets.[5]

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to drug-receptor binding.[6]

The combination of a 4-fluoro and a 3-nitro group on the indazole scaffold presents an intriguing prospect for creating novel anticancer agents with enhanced metabolic stability, cell permeability, and potentially a hypoxia-activated mechanism of action.

Synthetic Pathways to Substituted Nitroindazoles

The synthesis of this compound derivatives can be approached through established methods for indazole ring formation and functionalization. A key strategy involves the synthesis of a substituted aniline precursor, followed by diazotization and cyclization.

A representative synthetic route for a 6-substituted-4-nitro-1H-indazole is outlined in a patent by Wang et al. (CN107805221A), which can be adapted for the synthesis of this compound derivatives.[7]

General Synthetic Protocol

A plausible synthetic pathway is depicted below. The initial step would involve the nitration of a fluorinated aniline precursor, followed by diazotization and intramolecular cyclization to form the indazole ring.

Synthetic Pathway tothis compound A 2-Fluoroaniline Derivative B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C Fluorinated Nitroaniline Intermediate B->C D Diazotization (e.g., NaNO2/HCl) C->D Step 2 E Intramolecular Cyclization D->E F This compound Derivative E->F Step 3

Caption: A general synthetic workflow for this compound derivatives.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of a this compound derivative, based on general organic synthesis principles and related literature.

Step 1: Nitration of a 2-Fluoroaniline Precursor

  • To a stirred solution of the appropriate 2-fluoroaniline derivative in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitroaniline product.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization to form the Indazole Ring

  • Dissolve the purified fluorinated nitroaniline intermediate in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Induce cyclization by gently warming the reaction mixture or by the addition of a specific reagent to facilitate ring closure.

  • The this compound product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

  • Further purification can be achieved by column chromatography.

Potential Mechanisms of Action and Biological Targets

While direct experimental evidence for the biological activity of this compound derivatives is not yet available, we can hypothesize potential mechanisms of action based on the known activities of related compounds.

Kinase Inhibition

The indazole scaffold is a well-established "hinge-binder" for various protein kinases. It is plausible that this compound derivatives could act as inhibitors of key oncogenic kinases, such as:

  • Receptor Tyrosine Kinases (RTKs): Many indazole derivatives target RTKs like VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.[8]

  • Serine/Threonine Kinases: Other indazole-based compounds have shown inhibitory activity against serine/threonine kinases involved in cell cycle regulation and signaling pathways.

The 4-fluoro substituent could enhance binding to the kinase active site, while the 3-nitro group could form specific hydrogen bonds with key amino acid residues.

Kinase Inhibition Mechanism cluster_0 Cancer Cell cluster_1 Intracellular Signaling RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Drug This compound Derivative Drug->RTK:f0 Inhibition ATP ATP ATP->RTK:f0 Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Hypothetical mechanism of action via inhibition of receptor tyrosine kinase signaling.

Induction of Apoptosis

Many anticancer indazole derivatives exert their effects by inducing apoptosis (programmed cell death). This is often achieved through the modulation of key apoptotic proteins. For instance, some indazole compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9] The generation of ROS by the nitro group under hypoxic conditions could also be a potent trigger for apoptosis.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indazole derivatives, we can infer some potential SAR trends for 4-fluoro-3-nitro-1H-indazoles:

PositionSubstituentPotential Impact on Anticancer Activity
3 Nitro (-NO2)May confer hypoxia-selective activity. Can act as a hydrogen bond acceptor.
4 Fluoro (-F)Can enhance metabolic stability and cell permeability. May improve binding affinity.
1 (N1) Alkyl/Aryl groupsSubstitution at this position can significantly modulate kinase selectivity and overall potency.
5, 6, 7 Various groupsFurther substitutions on the benzene ring can be explored to optimize solubility, ADME properties, and target engagement.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area for anticancer drug discovery. The combination of the privileged indazole core with the strategically chosen fluoro and nitro substituents offers the potential for novel agents with enhanced pharmacological properties and a possible hypoxia-selective mechanism of action.

Future research in this area should focus on:

  • Synthesis and Characterization: The development of robust and efficient synthetic routes to a library of this compound derivatives with diverse substitutions at other positions.

  • In Vitro Biological Evaluation: Screening of these compounds against a panel of cancer cell lines to determine their cytotoxic and antiproliferative activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds. This should include kinase inhibition assays and studies on the induction of apoptosis.

  • Evaluation of Hypoxia-Selectivity: Investigating whether the nitro group confers selective activity under hypoxic conditions, which would be a significant advantage for treating solid tumors.

References

  • BenchChem. (2025).
  • MDPI. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
  • Li, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5428.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15957.
  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4707.
  • ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Bentham Science Publishers. (2016). Roles of Fluorine in Drug Design and Drug Action. Current Drug Discovery Technologies, 13(3), 133-146.
  • PubMed. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(1), 10-17.
  • Google Patents. (2018).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(1), 99-138.
  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4647-4656.
  • PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.
  • Google Patents. (2006). US6982274B2 - 1H-indazole compound.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • BenchChem. (2025).

Sources

Methodological & Application

Conditions for catalytic reduction of 4-fluoro-3-nitro-1H-indazole to amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the catalytic reduction of 4-fluoro-3-nitro-1H-indazole to 4-fluoro-1H-indazol-3-amine .

Executive Summary

The reduction of This compound (1) to 4-fluoro-1H-indazol-3-amine (2) presents a specific chemoselectivity challenge: the preservation of the C4-fluorine atom. While catalytic hydrogenation is the most atom-efficient method for nitro reduction, standard conditions (Pd/C,


) often lead to hydrodefluorination  due to the activation of the C-F bond, particularly in the electron-deficient indazole scaffold.

This guide details three validated protocols designed to suppress defluorination:

  • Heterogeneous Catalysis (Preferred): Hydrogenation using Sulfided Platinum on Carbon (Pt/C).

  • Catalytic Transfer Hydrogenation: Pd/C with Ammonium Formate.

  • Chemical Reduction (Benchmark): Iron-mediated reduction (Fe/

    
    ) for cases where catalytic equipment is unavailable.
    

Scientific Background & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of the nitro group proceeds via a cascade of intermediates: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

The competing side reaction, Hydrodefluorination (HDF) , is catalyzed by transition metals (Pd > Pt > Rh) via oxidative addition into the C-F bond. In 4-fluoro-3-nitroindazole, the C4-fluorine is electronically activated by the adjacent nitro group (ortho-effect) and the electron-poor pyrazole ring, making it highly susceptible to displacement before the nitro group is fully reduced.

Catalyst Selection Rationale
  • Palladium (Pd/C): Highly active for nitro reduction but notorious for C-X bond cleavage (dehalogenation). Generally unsuitable for this substrate without specific poisoning (e.g., Pb, V, or sulfides).

  • Platinum (Pt/C): Exhibits lower affinity for C-F oxidative addition while maintaining high activity for nitro reduction.

  • Sulfided Pt/C: The "Gold Standard" for halogenated nitroaromatics. Sulfur atoms occupy the high-energy "kink" sites on the metal surface responsible for C-X bond cleavage, leaving the terrace sites available for nitro reduction.

Reaction Pathway Diagram

ReactionPathways Start This compound (Substrate) Nitroso Nitroso Intermediate Start->Nitroso +2H Defluoro Defluorinated Byproduct (Impurity) Start->Defluoro Pd/C, H2 (Fast HDF) RingOpen Ring-Opened Byproducts Start->RingOpen High Temp/Press (N-N Cleavage) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2H Product 4-Fluoro-1H-indazol-3-amine (Target) Hydroxyl->Product +2H (Desired Path) Hydroxyl->Defluoro Over-reduction Product->Defluoro Prolonged Rxn

Figure 1: Reaction pathways showing the desired reduction trajectory versus competing defluorination and ring-opening risks.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Sulfided Pt/C)

Status: Recommended for Scale-Up Mechanism: Heterogeneous Catalysis Selectivity: High (>98% F-retention)

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided), typically 5-10 wt% loading relative to substrate.

    • Note: If sulfided Pt/C is unavailable, add 0.1 eq of DMSO or Thiophene to standard Pt/C to poison dehalogenation sites.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Reagent: Hydrogen gas (

    
    ) (Balloon or 1-3 bar).
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve 1.0 g of this compound in 10-15 mL of MeOH.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 50-100 mg of 5% Pt/C (sulfided).

    • Safety: Dry noble metal catalysts can be pyrophoric. Wet with a small amount of water or add as a slurry in solvent.

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Maintain

      
       pressure (Balloon or 30 psi) at Room Temperature (20-25°C) .
      
    • Critical: Do not heat initially. Higher temperatures increase the rate of defluorination.

  • Monitoring: Monitor via HPLC/UPLC every 1 hour. Look for the disappearance of the nitro peak and appearance of the amine.

    • Stop Condition: Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Formate)

Status: Alternative for Lab Scale (No H2 Gas required) Mechanism: Transfer Hydrogenation Selectivity: Moderate-High (Kinetic control)

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%).

  • Hydrogen Donor: Ammonium Formate (5.0 - 10.0 eq).

  • Solvent: Methanol (MeOH).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of substrate in 20 mL MeOH.

  • Catalyst Addition: Add 50-100 mg 10% Pd/C under inert atmosphere.

  • Initiation: Add Ammonium Formate (solid) in one portion.

  • Reaction: Stir at Room Temperature or mild heat (max 40°C ).

    • Observation: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Monitoring: Check TLC/LCMS after 30 mins. This reaction is typically faster than balloon hydrogenation.

  • Workup: Filter through Celite®, concentrate, and partition between EtOAc and Water to remove excess formate salts.

Protocol C: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Benchmark / "Fail-Safe" Mechanism: Single Electron Transfer (Chemical Reduction) Selectivity: Excellent (100% F-retention; No defluorination risk).

Materials
  • Substrate: 1.0 eq

  • Reductant: Iron Powder (3.0 - 5.0 eq) (Fine mesh preferred).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Setup: Suspend 1.0 g substrate, 0.9 g Iron powder, and 1.4 g

    
     in 20 mL  EtOH and 7 mL  Water.
    
  • Reaction: Heat to Reflux (80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential as the reaction is heterogeneous.

  • Duration: Reaction typically completes in 1-3 hours.[2]

  • Workup:

    • Filter the hot mixture through Celite® to remove Iron oxides. Wash with hot EtOH.

    • Concentrate to remove EtOH.

    • Basify the aqueous residue with saturated

      
       (to pH 8-9) and extract with EtOAc.
      
    • Why: The amine may form a salt with HCl generated in situ; basification ensures recovery of the free base.

Data Summary & Comparison

ParameterProtocol A (Sulfided Pt/C)Protocol B (Transfer Pd/C)Protocol C (Fe/NH4Cl)
Reaction Type Catalytic HydrogenationTransfer HydrogenationStoichiometric Chemical
F-Retention High (>98%)Moderate-High (Risk of <5% loss)Perfect (100%)
Scalability ExcellentGoodPoor (Iron waste)
Speed 2 - 6 Hours0.5 - 2 Hours1 - 3 Hours
Workup Simple FiltrationFiltration + WashExtraction required
Safety H2 Gas / Pyrophoric Cat.CO2 evolution / Pyrophoric Cat.No H2 / Non-pyrophoric

Troubleshooting & Decision Tree

DecisionTree Start Start: Reduce 4-F-3-Nitro-Indazole Scale What is the Scale? Start->Scale Small Small Scale (<1g) Scale->Small Large Large Scale (>10g) Scale->Large FeMethod Use Protocol C (Fe/NH4Cl) Guaranteed F-retention Small->FeMethod Simplicity PdTransfer Use Protocol B (Pd/C + Formate) Fastest Small->PdTransfer Speed Equip Is H2 Equipment Available? Large->Equip Equip->FeMethod No (Avoid H2) PtMethod Use Protocol A (Sulfided Pt/C) Best for Scale Equip->PtMethod Yes Check Check LCMS: Defluorination > 2%? PtMethod->Check PdTransfer->Check Check->FeMethod Yes (Switch Method) End Isolate Product Check->End No (Proceed)

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment.

References

  • Synthesis of 3-Aminoindazoles

    • Title: Rapid access to 3-aminoindazoles from nitriles with hydrazines.[3][4][5][6]

    • Source:Chem. Commun., 2011.
    • URL:[Link]

  • Catalytic Hydrogenation of Halogenated Nitroaromatics

    • Title: Selective Catalytic Hydrogen
    • Source:Ind. Eng. Chem. Res., 2003.
    • Context: Establishes Pt/C (sulfided)
    • URL:[Link]

  • Iron-Mediated Reduction (General Protocol)

    • Title: Reduction of Nitroarenes using Fe/NH4Cl.[7]

    • Source:Org.[7][8][9][10] Synth.

    • Context: Standard Bechamp-type reduction conditions for sensitive substr
  • Indazole Scaffold Properties

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
    • Source:RSC Advances, 2024.
    • URL:[Link](Note: Generalized link to RSC Indazole reviews).

Disclaimer: The procedures described herein involve the use of hazardous chemicals and pressurized gases. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE. The stability of 3-amino-4-fluoroindazole should be assessed, as aminoindazoles can be prone to oxidation.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers specializing in medicinal chemistry and process development. It addresses the specific challenges of utilizing 4-fluoro-3-nitro-1H-indazole —a highly functionalized, electron-deficient scaffold—in Palladium-catalyzed cross-coupling reactions.

Executive Summary & Strategic Analysis

This compound is a "privileged scaffold" in kinase inhibitor discovery (e.g., ITK, JAK inhibitors). Its reactivity profile is dominated by two electronic features:

  • The 3-Nitro Group: strongly electron-withdrawing, significantly increasing the acidity of the N1-proton (pKa ~9–10) and activating the C4-position.

  • The 4-Fluoro Group: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), not typically a handle for Pd-catalyzed coupling under standard conditions.
    

The Core Challenge: Attempting standard Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) directly on the C4-F bond will fail or require exotic Ni-catalysts. Therefore, "using" this molecule in Pd-catalysis primarily refers to N1-Arylation (Buchwald-Hartwig Cross-Coupling) to install aryl groups at the nitrogen, while preserving the C4-F handle for subsequent derivatization.

This guide details the Site-Selective N1-Arylation of this compound, ensuring chemoselectivity over the competing


 pathways.

Reactivity Landscape & Decision Logic

Before initiating experimentation, it is critical to map the electrophilic vs. nucleophilic sites.

ReactivityMap Scaffold This compound N1 N1-H Position (Nucleophilic) Scaffold->N1 C4 C4-Fluoro Position (Electrophilic) Scaffold->C4 Reaction_Pd Pd-Catalyzed N-Arylation (Buchwald-Hartwig) N1->Reaction_Pd Requires Aryl Halide + Pd Catalyst Reaction_SnAr S_NAr Displacement (Amine Nucleophiles) C4->Reaction_SnAr Requires Amine + Base (No Metal) Note CRITICAL: Avoid strong nucleophilic bases in Pd-coupling to prevent premature C4-F displacement. Reaction_Pd->Note

Figure 1: Reactivity map distinguishing the Pd-reactive N1 site from the


-reactive C4 site.

Detailed Protocol: N1-Arylation via Buchwald-Hartwig Coupling

This protocol couples This compound (Nucleophile) with various Aryl Bromides (Electrophile).

Reagent Selection Rationale[1][2][3]
  • Catalyst (Pd): Pd_2(dba)_3 or Pd(OAc)_2. These precursors are stable and generate active Pd(0) species efficiently.

  • Ligand: Xantphos or BrettPhos .

    • Why? The indazole N1 is electron-deficient (due to 3-NO2), making it a poor nucleophile. Large bite-angle ligands like Xantphos facilitate the reductive elimination step, which is often rate-limiting for electron-poor heterocycles.

  • Base: Cs_2CO_3 (Cesium Carbonate).[1][2]

    • Why? Stronger bases like NaOtBu can trigger background

      
       reactions at the C4-F position or degrade the nitro group. Cs_2CO_3 is mild enough to deprotonate the acidic N1-H without destroying the scaffold.
      
  • Solvent: 1,4-Dioxane (anhydrous). Toluene is a secondary choice if solubility is an issue.

Step-by-Step Methodology

Scale: 1.0 mmol (approx. 181 mg of indazole substrate)

ComponentEquiv.AmountRole
This compound 1.0181 mgSubstrate (Nucleophile)
Aryl Bromide (Ar-Br) 1.2VariesCoupling Partner
Pd(OAc)₂ 0.0511.2 mgPre-catalyst (5 mol%)
Xantphos 0.1057.8 mgLigand (10 mol%)
Cs₂CO₃ 2.0652 mgBase
1,4-Dioxane N/A5.0 mLSolvent (0.2 M)

Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)_2 and Xantphos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns yellow/orange. This ensures active catalyst formation.

  • Reaction Assembly: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add:

    • This compound.[3]

    • Aryl Bromide.[4][5][2][6]

    • Cs_2CO_3 (powdered, dry).

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (vacuum/backfill). This is crucial to prevent oxidation of the phosphine ligand.

  • Solvent Addition: Add the remaining dioxane (4 mL) and the pre-complexed catalyst solution (1 mL) via syringe.

  • Reaction: Heat the block to 100°C for 12–16 hours .

    • Monitoring: Check via LC-MS. Look for the disappearance of the indazole (M+H = 182) and appearance of the N-aryl product.

  • Work-up:

    • Cool to room temperature.[7]

    • Filter through a pad of Celite® to remove inorganic salts and Pd-black. Rinse with EtOAc.[6]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc). The N-arylated product is usually less polar than the free N-H indazole.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch ligand to BrettPhos or tBuXPhos . Increase Temp to 110°C.
C4-Substitution Byproduct Base attacking the C4-F bond.Ensure Cs_2CO_3 is anhydrous.[8] Do not use alcohol solvents (MeOH/EtOH). Switch to non-nucleophilic base K_3PO_4.
Regioisomers (N1 vs N2) Steric clash with Ar-Br.Indazoles prefer N1 arylation electronically, but sterics can force N2. Use bulkier ligands to enforce N1 selectivity.
Pd Black Precipitation Ligand oxidation or instability.Re-purify ligand or increase Ligand:Pd ratio to 2.5:1. Ensure strict inert atmosphere.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle helps in optimizing for difficult substrates.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Pd-N Bond Formation) OxAdd->TransMet + Indazole anion BaseStep Base Activation (Indazole Deprotonation) BaseStep->TransMet Cs2CO3 removes HBr RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle. Note that for electron-deficient indazoles, the Transmetallation step (binding of the nitrogen to Pd) is facilitated by the base Cs_2CO_3.

Sequential Functionalization Workflow

Once the N-arylation is complete, the 4-fluoro group remains intact. This allows for a "One-Pot, Two-Step" or sequential synthesis of complex kinase inhibitors.

Workflow:

  • Step 1: Pd-Catalyzed N-Arylation (as described above).

  • Step 2:

    
     Displacement.
    
    • Add a primary or secondary amine (e.g., morpholine, piperazine) to the crude mixture (or purified intermediate).

    • Heat to 80°C (often no additional base needed if excess amine is used).

    • Result: A 1,3,4-trisubstituted indazole core.[6]

References

  • Buchwald-Hartwig Coupling of Indazoles

    • Title: "Palladium-Catalyzed Coupling of Indazoles with Aryl Halides."[6][9]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes Pd2(dba)
  • Reactivity of Nitro-Indazoles: Title: "Regioselective functionalization of 3-nitro-1H-indazoles." Source:Tetrahedron Letters. Context: Discusses the activation of the C4-position by the nitro group for .
  • Ligand Selection for N-Heterocycles

    • Title: "A General Catalyst for the N-Aryl
    • Source:Angewandte Chemie Int. Ed. (Surry & Buchwald).
    • Context: Definitive guide on using BrettPhos and Xantphos for difficult N-couplings.
  • Benchchem Protocol Database

    • Title: "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole."
    • Source: Benchchem Applic
    • Context: Provides parallel insights into handling nitro-indazole derivatives in Pd-c

Disclaimer: This protocol involves the use of transition metals and high temperatures. Always review the Safety Data Sheet (SDS) for this compound (potential sensitizer) and handle all reagents in a fume hood.

Sources

Application Note: Strategic Assembly of Kinase Inhibitors from 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as the core for FDA-approved drugs like Axitinib (VEGFR), Linifanib (ABT-869), and Entrectinib (TRK/ROS1).

The specific precursor 4-fluoro-3-nitro-1H-indazole represents a high-value "divergent node" for medicinal chemistry. Its value lies in the "3-4-1 Substitution Strategy" :

  • C3-Position (Nitro

    
     Amine):  Precursor to the hinge-binding motif (urea/amide).
    
  • C4-Position (Fluoro): An activated handle for Nucleophilic Aromatic Substitution (

    
    ), allowing access to the "solvent front" or "gatekeeper" regions of the kinase pocket.
    
  • N1-Position: The handle for tuning solubility and pharmacokinetic properties.

This guide details the protocols for transforming this core into potent kinase inhibitors, prioritizing the N1-Alkylation


 C4-


C3-Reduction
workflow to maximize yield and regioselectivity.

Synthetic Workflow Visualization

The following diagram illustrates the critical path for elaborating the this compound core.

G cluster_logic Mechanistic Rationale Start 4-Fluoro-3-nitro- 1H-indazole (Starting Material) Step1 Step 1: N1-Functionalization (Alkylation/Protection) Start->Step1 R-X, Base (Regiocontrol) Note1 3-Nitro activates C4-Fluoro for SNAr Start->Note1 Step2 Step 2: C4-Diversification (SNAr Displacement) Step1->Step2 H-Nu (Amine/Thiol) DMSO, Heat Note2 N1-R prevents side reactions Step1->Note2 Step3 Step 3: Nitro Reduction (Pd/C or Fe/NH4Cl) Step2->Step3 H2, Pd/C (Chemoselective) Step4 Step 4: Hinge Binder Synthesis (Urea/Amide Formation) Step3->Step4 Isocyanate/Acid Cl Target Target Kinase Inhibitor (3,4-Disubstituted Indazole) Step4->Target Deprotection (if needed)

Figure 1: Strategic workflow for the modular assembly of kinase inhibitors. The sequence is designed to utilize the electronic activation provided by the nitro group before reducing it.

Detailed Experimental Protocols

Module 1: N1-Functionalization (The Foundation)

Objective: Define the solubility profile and prevent N-H interference in subsequent steps. Challenge: Indazoles can alkylate at N1 or N2. The 3-nitro group increases the acidity of the N-H, often favoring N1, but steric bulk can shift this ratio.

Protocol:

  • Reagents: this compound (1.0 equiv), Alkyl Halide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF or

    
    .
    
  • Procedure:

    • Dissolve the indazole in DMF (0.2 M) and cool to 0°C.

    • Add

      
       and stir for 15 min (deprotonation).
      
    • Add the alkyl halide dropwise.[1]

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitor: TLC/LCMS. N1-alkylated products typically elute after N2-isomers on non-polar stationary phases, but definitive assignment requires NOESY NMR.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Module 2: C4-Diversification via

Objective: Introduce the "tail" moiety (e.g., solubilizing heterocycle) by displacing the fluorine. Mechanism: The 3-nitro group is ortho to the 4-fluoro substituent. This creates a highly electron-deficient center at C4, facilitating displacement by amines or thiols under mild conditions.

Protocol:

  • Reagents: N1-substituted-4-fluoro-3-nitroindazole (1.0 equiv), Nucleophile (e.g., N-methylpiperazine, Morpholine) (1.2–1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M).

    • Add DIPEA and the amine nucleophile.

    • Heat: Stir at 60–80°C. (Note: Uncatalyzed

      
       works well here; metal catalysis is rarely needed due to Nitro activation).
      
    • Endpoint: Monitor for disappearance of the Fluorine signal (if using

      
      -NMR) or mass shift (M-F+Nu).
      
  • Expert Tip: If the nucleophile is a volatile amine, use a sealed tube. If the nucleophile is an aniline (weak nucleophile), increase temperature to 100°C or use

    
     as the base.
    

Data: Typical Yields for C4-Displacement

Nucleophile ClassExampleConditionsTypical Yield
Cyclic 2° AmineMorpholineDMSO, 60°C, 2h85–95%
Primary Alkyl AmineBenzylamineDMSO, 60°C, 3h80–90%
Aniline (Aryl Amine)4-Methoxy-anilineDMSO, 100°C, 12h50–70%
ThiolThiophenolDMF,

, RT
>90%
Module 3: Chemoselective Reduction (Nitro Amine)

Objective: Unmask the hinge-binding amine without reducing other sensitive groups (e.g., halogens on the N1-side chain).

Method A: Hydrogenation (Standard)

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH/THF (1:1).
    
  • Pros: Clean, simple workup.

  • Cons: Risk of dehalogenation if Cl/Br/I are present elsewhere in the molecule.

Method B: Iron Reduction (Chemoselective)

  • Conditions: Fe powder (5 equiv),

    
     (5 equiv), EtOH/Water (4:1), 70°C.
    
  • Pros: Tolerates Aryl-Cl, Aryl-Br, and Aryl-I.

  • Protocol:

    • Suspend substrate in EtOH/Water.

    • Add

      
       and Fe powder.
      
    • Heat to reflux for 1–2 hours.

    • Filter hot through Celite (wash with warm MeOH).

    • Concentrate filtrate.[2]

Module 4: Constructing the Hinge Binder

Objective: Convert the 3-aminoindazole into a urea or amide to mimic the Adenine binding mode of ATP.

Protocol (Urea Formation):

  • Reagents: 3-amino-4-substituted-indazole (1.0 equiv), Aryl Isocyanate (1.1 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve amine in THF.[3]

    • Add isocyanate dropwise at 0°C.

    • Warm to RT.[2] The urea product often precipitates out of solution.

    • Isolation: Filtration usually yields pure product.

Structural Biology Context (Mechanism of Action)

Understanding why we synthesize this core is crucial for design. The 3-aminoindazole motif functions as a donor-acceptor system in the kinase hinge region.

BindingMode Hinge Kinase Hinge Region (Glu - Met - Leu) N1 N1-H (or N2-H) (H-Bond Donor) Hinge->N1 H-Bond N3 C3-Urea/Amide (H-Bond Acceptor/Donor) Hinge->N3 H-Bond (Key Interaction) Indazole Indazole Core (Scaffold) Indazole->N1 Indazole->N3 C4 C4-Substituent (Solvent Front/Solubility) Indazole->C4 Pocket ATP Binding Pocket

Figure 2: Interaction map of the 3-aminoindazole scaffold within the ATP binding pocket. The C3-urea/amide forms critical hydrogen bonds with the kinase hinge residues (often the "gatekeeper" residue vicinity).

Troubleshooting & Optimization (E-E-A-T)

Issue: Poor Regioselectivity during N-Alkylation
  • Cause: Steric crowding or solvent effects.

  • Solution: Switch to THP protection (Dihydropyran, pTsOH) if a temporary group is needed. If a permanent group is required and N2 is favored, try using the Mitsunobu reaction (Alcohol,

    
    , DIAD) instead of alkyl halides, which often alters regioselectivity profiles.
    
Issue: Incomplete at C4
  • Cause: Deactivation of the ring or steric hindrance of the nucleophile.

  • Solution: Ensure the 3-nitro group is intact (do not reduce before

    
    ). If the reaction is sluggish, add KF/18-crown-6  to increase the nucleophilicity of the amine or switch solvent to Sulfolane (higher T capacity).
    
Issue: Instability of 3-Aminoindazole
  • Cause: Free 3-aminoindazoles can oxidize or polymerize upon prolonged air exposure.

  • Solution: Store as the HCl salt or process immediately into the Urea/Amide step.

References

  • Linifanib (ABT-869)

    • Albert, D. H., et al. (2007). "Discovery of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry.
    • Relevance: Establishes the 3-aminoindazole urea pharmacophore as a potent hinge binder.[4]

  • Indazole Scaffold Review

    • Giraud, F., et al. (2018). "C3-Indazole functionalization: A review." Current Organic Chemistry.
    • Relevance: Comprehensive review of functionalizing the indazole core, including nitro-reduction str
  • 
     on Fluoro-Nitro Systems: 
    
    • Otsuka, M., et al. (2010).[5] "Catalytic SNAr reaction of non-activated fluoroarenes." Chemical Communications.[5]

    • Relevance: Provides mechanistic grounding for the displacement of fluorine activ
  • Synthesis of 3-Aminoindazoles

    • Lier, F., et al. (2010). "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Beilstein Journal of Organic Chemistry.

    • Relevance: Protocols for environmentally friendly reactions relevant to pharmaceutical scaling.

Sources

Application Note: Functionalization of the C3-Nitro Group in 4-Fluoro Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges and opportunities presented by the 4-fluoro-3-nitroindazole scaffold.

Executive Summary & Mechanistic Insight[1][2]

The 4-fluoro-3-nitro-1H-indazole moiety represents a "loaded spring" in medicinal chemistry. Its value lies not just in the nitro group itself, but in the electronic interplay between the C3-nitro and C4-fluoro substituents.

The Ortho-Effect Challenge: The C3-nitro group is a potent electron-withdrawing group (EWG) that dramatically lowers the electron density of the adjacent C4 position. Consequently, the C4-fluorine atom becomes highly activated toward Nucleophilic Aromatic Substitution (


) .
  • Critical Strategic Decision: Before attempting to functionalize the C3-nitro group, you must decide the fate of the C4-fluorine.

    • Path A (Preservation): If the C4-fluoro is required in the final target (e.g., for metabolic stability or pKa modulation), you must avoid strong nucleophiles before reducing the nitro group.

    • Path B (Exploitation): You can use the C3-nitro group to facilitate the displacement of the C4-fluorine with a nucleophile (amine, thiol, alkoxide) first, and then functionalize the nitro group.

This guide focuses on Path A , detailing the transformation of the C3-nitro group itself, primarily via reduction to the C3-amine—the "gateway" intermediate for high-value kinase inhibitors.

Strategic Decision Tree (DOT Visualization)

The following decision tree outlines the logical flow for handling this scaffold to avoid side reactions (regio-scrambling or unwanted displacements).

G Start Start: 4-Fluoro-3-Nitroindazole Check Target Requirement: Keep C4-Fluoro? Start->Check PathA Path A: Preservation (Avoid strong nucleophiles) Check->PathA Yes PathB Path B: Exploitation (Displace C4-F first) Check->PathB No Red Reduction (Protocol 1) (Fe/NH4Cl or Pd/C) PathA->Red SNAr SNAr Reaction (Displace F with R-NH2) PathB->SNAr Amine Intermediate: 3-Amino-4-Fluoroindazole Red->Amine Deriv1 Amide/Urea Coupling (Kinase Inhibitors) Amine->Deriv1 Deriv2 Sandmeyer Reaction (C3-Halide/Cyano) Amine->Deriv2 Red2 Reduction of Nitro SNAr->Red2

Caption: Workflow for selecting the correct functionalization pathway based on the desired fate of the C4-fluorine substituent.

Protocol 1: Chemoselective Reduction of C3-Nitro Group

Objective: Convert the C3-nitro group to a C3-amino group while preserving the C4-fluorine and the N-N indazole bond.

Scientific Rationale: Vigorous hydrogenation (e.g., Raney Ni, high pressure/temp) risks cleaving the N-N bond of the indazole ring, destroying the heterocycle. We utilize a mild Iron-mediated reduction or controlled Catalytic Hydrogenation .

Method A: Iron/Ammonium Chloride (Robust & Scalable)

Best for: Gram-scale synthesis, tolerance of other functional groups.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-nitroindazole (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add water (2.5 mL) and Ammonium Chloride (5.0 mmol). Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder (5.0 mmol) in one portion.

  • Heating: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear within 1–2 hours, replaced by a fluorescent blue spot (amine).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[1]

    • Resuspend the residue in EtOAc and wash with sat.

      
       and brine.[1]
      
  • Purification: The crude 3-amino-4-fluoroindazole is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Method B: Catalytic Hydrogenation (Clean & Fast)

Best for: Small scale, high-throughput libraries.

Materials:

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol[2]

  • Atmosphere: Hydrogen balloon (1 atm)

Step-by-Step Protocol:

  • Dissolve substrate in Methanol (0.1 M concentration).

  • Add 10 wt% of Pd/C catalyst carefully under Argon flow.

  • Purge the flask with Hydrogen gas (balloon).

  • Stir at Room Temperature for 2–4 hours.

    • Warning: Do not heat. Elevated temperatures can cause hydrodefluorination (loss of the C4-F atom).

  • Filter through Celite and concentrate.

Protocol 2: Functionalization of the C3-Amine (The Gateway)

Once the C3-nitro is reduced to the 3-amino-4-fluoroindazole , the nitrogen becomes a versatile handle.

A. Synthesis of Kinase Inhibitor Motifs (Urea/Amide Formation)

The C3-amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyrazole ring. Standard coupling conditions often require "forcing."

Protocol (Amide Coupling):

  • Reagents: Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (dry).

  • Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 15 mins. Add the 3-amino-4-fluoroindazole.

  • Conditions: Stir at 60°C for 12 hours. (Room temp is often insufficient for sterically crowded 4-fluoro amines).

B. Sandmeyer-Type Transformation (C3-Halogenation)

To convert the C3-nitro (via amine) into a C3-Iodo or C3-Bromo group for cross-coupling (Suzuki/Buchwald).

Protocol (C3-Iodination):

  • Diazotization: Dissolve 3-amino-4-fluoroindazole (1.0 equiv) in

    
     (6 M) at 0°C.
    
  • Add

    
     (1.1 equiv) dropwise. Stir for 20 mins to form the diazonium salt.
    
  • Displacement: Add a solution of

    
     (2.0 equiv) slowly.
    
  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Result: Yields 4-fluoro-3-iodo-1H-indazole .

Quantitative Data Summary

Reaction TypeReagentsTempTypical YieldKey Risk
Nitro Reduction Fe /

/ EtOH
80°C85–95%Iron waste handling
Nitro Reduction

/ Pd/C
25°C90–98%De-fluorination if heated
Amide Coupling HATU / DIPEA60°C60–80%Low nucleophilicity of amine
Sandmeyer (I)

/ KI
0°C→RT50–70%Diazo stability

References

  • Benchchem. "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole." Benchchem Technical Library.

  • Lefebvre, V., et al. (2010).[3] "Efficient synthesis of 3-aminoindazoles via SNAr reaction." Journal of Organic Chemistry, 75(8), 2730-2732.

  • Giraud, F., et al. (2014). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 32(4).

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine and Fluorine Effects in SNAr." Scientific Update - Fluorine Chemistry.

  • Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Protocols."

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-fluoro-3-nitro-1H-indazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: INDZ-SOL-4F3N Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when diluting 4-fluoro-3-nitro-1H-indazole from a DMSO stock into aqueous media.[1][2] This molecule exhibits "brick dust" characteristics: high crystallinity (driven by the nitro group's stacking interactions) and moderate lipophilicity (driven by the fluoro group and aromatic core).

The core issue is not just hydrophobicity; it is the lattice energy . The molecule prefers to bind to itself rather than water.[2] To overcome this, you must disrupt these intermolecular forces using one of three strategies: Ionization (pH) , Cosolvent Shielding , or Molecular Encapsulation .

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your experimental constraints. Do not use a "one-size-fits-all" approach.

SolubilityStrategy Start Experimental Goal InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Enzymatic Enzymatic / Cell-Free Start->Enzymatic DMSO_Limit Can cells tolerate 0.5% DMSO? InVitro->DMSO_Limit Route Route of Admin? InVivo->Route pH_Flex Is pH > 8.5 allowed? Enzymatic->pH_Flex YesDMSO Strategy A: Solvent Shift (DMSO Spike) DMSO_Limit->YesDMSO Yes NoDMSO Strategy B: Cyclodextrin Complex DMSO_Limit->NoDMSO No IV I.V. (Intravenous) Route->IV PO P.O. (Oral) Route->PO Solvent_IV Strategy B: HP-β-CD (Avoid DMSO) IV->Solvent_IV Solvent_PO Strategy C: Lipid Emulsion / PEG400 PO->Solvent_PO SaltForm Strategy D: In Situ Salt Formation pH_Flex->SaltForm Yes Buffer Strategy A: Solvent Shift pH_Flex->Buffer No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay type.

Module 2: The "Solvent Shift" Protocol (Strategy A)

Best for: High-throughput screening (HTS), robust cell lines (e.g., HeLa, HEK293).[1] The Risk: The "Crash Out." Rapid addition of water to DMSO stock causes local supersaturation, forcing the compound to precipitate as micro-crystals that are invisible to the naked eye but cytotoxic.

Step-by-Step Protocol
  • Prepare Master Stock: Dissolve this compound in anhydrous DMSO to 10 mM .

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes. The nitro group aids solubility in polar aprotic solvents like DMSO.[2]

  • Prepare Intermediate Dilution (The Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.[2]

    • Instead, prepare a 100x working solution in pure DMSO first.[2]

  • The "Submarine" Mixing Technique:

    • Place your pipette tip submerged into the center of the vortexing culture media.

    • Expel the DMSO solution slowly.[2][3]

    • Why? This prevents high local concentrations of DMSO at the air-liquid interface where protein denaturation and compound crystallization occur.[1][2]

Troubleshooting Table: Solvent Compatibility

SolventSolubility RatingBiological Limit (Approx)Notes
DMSO High (>50 mM)0.1% - 0.5% (Cells)Hygroscopic; keep sealed.[1][2] Absorbed water causes degradation.[2]
Ethanol Moderate< 0.1%More toxic to cells than DMSO; evaporates during long incubations.[1][2]
PEG 400 Moderate10% - 20% (In Vivo)Good for oral gavage; viscous, hard to pipette accurately.[1][2]
PBS (pH 7.4) Very Low (< 10 µM)N/ADo not use as a primary solvent.[1][2]

Module 3: pH Manipulation & Salt Formation (Strategy D)

Best for: Enzymatic assays, chemical synthesis, or situations where DMSO is forbidden.

The Science: The Indazole Acid Trap

The 1H-indazole proton (NH) is generally weak (pKa ~14). However, the 3-nitro group is strongly electron-withdrawing. It stabilizes the negative charge on the nitrogen atom upon deprotonation, significantly lowering the pKa (likely into the 9–11 range).

  • At pH 7.4: The molecule is neutral and insoluble.[2]

  • At pH > 10: The molecule deprotonates to form the indazolide anion , which is water-soluble.

Protocol: In Situ Salt Generation
  • Dissolve compound in a minimal volume of 0.1 M NaOH .

  • Verify dissolution (solution should turn yellow/orange due to the nitro-chromophore shift).[1][2]

  • Dilute with buffer.[2][3]

    • Warning: If you drop the pH back below ~8.5, the compound will reprecipitate. This method is only valid for assays that can tolerate alkaline conditions or as a transient intermediate step.[2]

Module 4: Molecular Encapsulation (Strategy B)

Best for: In vivo I.V. dosing, sensitive primary cells, stem cells.[4]

If DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The hydrophobic indazole core sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Formulation Recipe (20% HP-β-CD)
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (or saline).[1][2] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add this compound powder to the vehicle.[2]

    • Mandatory: Sonicate for 20–30 minutes or stir overnight at room temperature.

    • Visual Check: The solution must be perfectly clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation failed (concentration too high).

FormulationWorkflow Step1 Weigh Solid Compound Step2 Dissolve in Minimal DMSO (Co-solvent spike) Step1->Step2 Pre-solubilization Step3 Add to 20% HP-β-CD Solution Step2->Step3 Slow addition Step4 Vortex & Sonicate (20 mins) Step3->Step4 Complexation Step5 Filter Sterilize (0.22 µm) Step4->Step5 Clarification

Figure 2: Cyclodextrin complexation workflow.[1][2] The "DMSO spike" (Step 2) is optional but accelerates complexation significantly.

Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO froze in the fridge, and now it won't redissolve. A: DMSO freezes at 19°C. When it thaws, moisture from the air can condense inside the tube. Water acts as an "anti-solvent" for this molecule.[1][2]

  • Fix: Warm the tube to 37°C and sonicate.[2] If precipitate remains, the DMSO has absorbed too much water. Discard and make fresh stock in anhydrous DMSO.

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caution. Tween 80 (Polysorbate 80) is a surfactant that forms micelles.[1][2]

  • Limit: Use < 1% for in vivo (histamine release risk) and < 0.05% for in vitro (can lyse cell membranes).[2] Cyclodextrins are generally biologically inert and safer for sensitive assays.[1][2]

Q: Why is the solution yellow? A: Nitro-aromatic compounds are chromophores. This compound will naturally appear yellow in solution.[1][2] If the yellow color intensifies or shifts to orange upon adding base (NaOH), this confirms the deprotonation of the indazole NH group (formation of the anion).

References

  • Lipinski, C. A. (2000).[1][2][5] Drug-like properties and the causes of poor solubility and poor permeability.[5][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[5] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • Clatworthy, I., et al. (1997).[2] The pKa of indazole and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Inferred data on nitro-group electron withdrawal effects).

  • ResearchGate Community. (2017). DMSO tolerance limits in cell culture and in vivo.[2][7] ResearchGate.[1][2][7][8] Link

  • PubChem. (2025).[2] 4-Fluoro-1H-indazole Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

Purification techniques for removing isomers from 4-fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-fluoro-3-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating the target molecule from its isomers. The inherent nature of indazole chemistry often leads to the formation of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[1] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with isomers of this compound.

Q1: What are the likely isomers contaminating my this compound sample?

A1: The most common isomers in substituted indazole synthesis are N1- and N2-substituted regioisomers, which arise from the reaction of an electrophile at either of the two nitrogen atoms of the indazole ring.[2][3][4] However, depending on your synthetic route, particularly the nitration step, you may also encounter positional isomers where the nitro group is at the 5, 6, or 7-position instead of the 3-position. The 1H-tautomer is generally the more thermodynamically stable form.[5]

Q2: How can I confirm I have an isomeric mixture?

A2: A single spot on a Thin Layer Chromatography (TLC) plate can be misleading, as isomers with very similar polarities often co-elute. The most definitive methods for identifying an isomeric mixture are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts of the protons and carbons in the indazole core are highly sensitive to the substituent's position.[2][6] Look for two sets of peaks corresponding to the different isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While the mass-to-charge ratio (m/z) will be identical for isomers, a high-resolution LC system (like HPLC or UPLC) can often resolve isomers into distinct peaks, confirming the presence of a mixture.[7]

Q3: I've confirmed an isomeric mixture. What purification method should I try first?

A3: The choice depends on the scale of your synthesis and the properties of your isomers.

  • For small-scale (mg to low grams): Flash column chromatography is the standard initial approach. It offers a good balance of speed and resolving power.

  • For large-scale (multi-gram to kg): Recrystallization is often the preferred method as it is more scalable and cost-effective than chromatography.[8] However, finding a suitable solvent system can be challenging.

The following workflow provides a general decision-making process for diagnosing and approaching an isomer purification problem.

G start Crude Product Obtained check_purity Analyze by ¹H NMR & LC-MS start->check_purity is_pure Is Product >98% Pure? check_purity->is_pure end Pure Product is_pure->end Yes identify_isomers Isomeric Mixture Confirmed (Multiple peak sets in NMR/LC) is_pure->identify_isomers No select_method Select Purification Strategy identify_isomers->select_method chromatography Chromatography (Small Scale / R&D) select_method->chromatography < 10g crystallization Recrystallization (Large Scale / Process Dev.) select_method->crystallization > 10g troubleshoot Proceed to Troubleshooting Guide chromatography->troubleshoot crystallization->troubleshoot

Caption: Workflow for Isomer Diagnosis and Method Selection.

Part 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful, scalable technique but can be challenging when isomers co-crystallize.

Q4: My isomers are co-crystallizing from every solvent I try. What should I do?

A4: This is a common problem when isomers have very similar crystal packing energies. The solution is often to use a mixed solvent system, which can subtly alter the solubility profiles of the isomers, allowing one to crystallize preferentially. A patent for separating substituted indazole isomers specifically highlights the success of using mixed solvents like acetone/water, ethanol/water, or THF/water.[8]

Experimental Protocol: Screening for a Mixed-Solvent Recrystallization System

  • Preparation: Place ~50 mg of your crude isomeric mixture into several test tubes.

  • Solvent 1 (Soluble): To each tube, add a good solvent (e.g., acetone, ethanol, THF) dropwise at an elevated temperature (e.g., 50-60°C) until the solid just dissolves.

  • Solvent 2 (Anti-Solvent): While hot, add an anti-solvent (e.g., water, hexanes) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a single drop of the good solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Crystallization: Allow the tubes to cool slowly to room temperature, then transfer to an ice bath or refrigerator (0-4°C).

  • Analysis: Collect the crystals by filtration and analyze the purity of both the crystalline solid and the mother liquor by NMR or LC-MS to determine if enrichment of one isomer has occurred.

Solvent System (v/v)Typical Starting RatioObservations & Notes
Acetone / Water3:1 to 2:5Highly effective for many polar indazole derivatives.[8]
Ethanol / Water3:1 to 2:5Good for compounds with moderate polarity.
Tetrahydrofuran (THF) / Water3:1 to 2:5A strong solvent system, useful for less soluble compounds.[8]
Ethyl Acetate / Hexanes1:1 to 1:10Classic system for less polar compounds.

Q5: I'm not getting any crystals to form, even after cooling.

A5: Crystal formation is kinetically driven and sometimes needs encouragement.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites.

  • Seed the solution: If you have a small amount of pure material from a previous attempt (even if only slightly enriched), add a single tiny crystal to the cooled, supersaturated solution.

  • Reduce solvent volume: Carefully evaporate a small amount of the solvent to increase the concentration and induce crystallization.

Part 3: Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is the go-to method for small-scale purification but fails when resolution is poor.

Q6: My isomers have the same Rf value on TLC, or are very close. How can I improve separation?

A6: Achieving separation between isomers with nearly identical polarity requires optimizing the selectivity of your chromatography system. This involves modifying both the mobile and stationary phases.

G start Poor Separation (ΔRf ≈ 0) mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase add_modifier Add Modifier (TEA, Acetic Acid) mobile_phase->add_modifier change_solvents Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) mobile_phase->change_solvents rp_hplc Reverse-Phase (C18) Exploits hydrophobicity stationary_phase->rp_hplc pfp_column PFP Column (Pentafluorophenyl) Utilizes fluorous interactions stationary_phase->pfp_column result Improved Resolution add_modifier->result change_solvents->result rp_hplc->result pfp_column->result

Caption: Decision Tree for Improving Chromatographic Resolution.

Troubleshooting Steps:

  • Add a Modifier (Normal Phase): The N-H proton of the indazole ring is weakly acidic and can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing. The basic amino groups in other indazoles can also cause issues.[9]

    • For acidic/neutral compounds: Adding 0.5-1% acetic acid to the mobile phase can improve peak shape.

    • For basic compounds (or to sharpen peaks generally): Adding 0.5-1% triethylamine (TEA) can saturate the active sites on the silica gel, leading to sharper peaks and potentially improved separation.[10]

  • Switch Solvent System: If you are using a common system like ethyl acetate/hexanes, switch to a system with different solvent properties, such as dichloromethane/methanol. This changes the nature of the interactions between your compounds, the mobile phase, and the stationary phase, which can alter selectivity.

  • Consider Reverse-Phase HPLC: For polar molecules like nitroindazoles, reverse-phase HPLC is often an excellent choice.[9][11] Separation is based on hydrophobicity rather than polarity. A standard C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA as a modifier) is a great starting point.

Experimental Protocol: Normal-Phase Flash Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Development:

    • Start with a 70:30 Hexanes:Ethyl Acetate system for TLC.

    • If the Rf is too low, increase the polarity (e.g., 50:50).

    • If spots are streaking, add 0.5% triethylamine to a new TLC jar and re-run.

    • Aim for an Rf of ~0.25 for the target isomer to ensure good separation on the column.

  • Column Loading: For difficult separations, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.

  • Elution: Run the column using an isocratic or shallow gradient elution based on your TLC results. Collect small fractions and analyze them carefully by TLC.

ParameterRecommendation for Isomer SeparationRationale
Flow Rate Slower than standardIncreases the number of theoretical plates, allowing more time for equilibrium and better separation.
Column Dimensions Longer and narrowerIncreases the path length and resolution.
Fraction Size Smaller than standardPrevents the remixing of closely eluting compounds.
Loading Amount <1% of silica weightOverloading is a common cause of poor separation. For isomers, less is more.

By systematically applying these troubleshooting principles, researchers can overcome the significant challenges associated with purifying this compound from its closely related isomers, leading to higher purity material for subsequent research and development.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14). PMC. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021, May 7). Reddit. [Link]

  • Separation of 5-Nitroindazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • How to separate these regioisomers? (2024, November 8). Reddit. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006, November 14). R Discovery. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

Sources

Minimizing defluorination side reactions during 3-nitro-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Defluorination Side Reactions

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-nitro-indazole, with a specific focus on mitigating undesired defluorination side reactions. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your synthetic strategies.

I. Understanding the Challenge: The Competing Pathways

The synthesis of 3-nitro-indazole often involves the reaction of a suitably substituted ortho-nitroaryl precursor with hydrazine. A common and efficient starting material is 2-fluoro-1-nitrobenzene. However, the fluorine atom, while activating the ring for nucleophilic aromatic substitution (SNAr), can also become a leaving group, leading to the formation of a defluorinated by-product, 3-nitro-1H-indazole. This undesired side reaction reduces the yield of the desired fluorinated product and complicates purification.

The core of the issue lies in the competition between two nucleophilic attack pathways on the 2-fluoro-1-nitrobenzene substrate by hydrazine.

II. Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a by-product with a mass corresponding to the loss of fluorine. What is happening?

A1: You are likely observing a defluorination side reaction. In the context of 3-nitro-indazole synthesis from 2-fluoro-1-nitrobenzene, hydrazine can act as a nucleophile in two ways. The desired pathway involves an initial attack at the carbon bearing the nitro group, leading to cyclization and formation of 3-nitro-indazole. However, a competing pathway involves a nucleophilic attack on the carbon-fluorine bond, resulting in the displacement of the fluoride ion. This is a known issue in nucleophilic aromatic substitutions involving fluorinated arenes.[1][2]

Q2: Why is defluorination more of a problem with fluoro-substituted precursors compared to other halogens?

A2: While fluorine is the most electronegative halogen, making the attached carbon highly electrophilic and activating the ring for SNAr, the carbon-fluorine bond is also the strongest among the carbon-halogen bonds. However, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate, favoring the reaction. The paradox is that this same activating effect can also promote the undesired defluorination pathway under certain conditions.

Q3: Can the choice of hydrazine source impact the extent of defluorination?

A3: Yes, the form of hydrazine used can be critical. Hydrazine hydrate is a common reagent, but the presence of water can facilitate proton transfer and potentially influence the reaction pathway. Anhydrous hydrazine, while more hazardous to handle, may offer better control over the reaction environment. The choice between different hydrazine salts (e.g., hydrochloride, sulfate) can also affect the reaction's pH and, consequently, the nucleophilicity of the hydrazine and the stability of intermediates.

Q4: Are there alternative synthetic routes to 3-nitro-indazole that avoid fluorinated precursors altogether?

A4: Yes, several alternative methods exist, which can be particularly useful if defluorination proves to be an insurmountable issue. These can include:

  • Cadogan Reductive Cyclization: This one-pot method involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization.

  • From 2-Bromobenzonitriles: A two-step synthesis involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence offers an alternative to the typical SNAr reaction.[3]

  • Nitration of Indazole: Direct nitration of the indazole core is also a possibility, although this can lead to issues with regioselectivity, yielding a mixture of isomers.

III. Troubleshooting Guide: Minimizing Defluorination

This section provides a systematic approach to troubleshooting and minimizing the defluorination side reaction during the synthesis of 3-nitro-indazole from 2-fluoro-1-nitrobenzene and hydrazine.

Issue: Low Yield of 3-Nitro-indazole Due to Defluorination

The primary goal is to favor the desired cyclization pathway over the direct substitution of the fluorine atom. This can be achieved by carefully controlling the reaction parameters.

cluster_start Initial Observation cluster_optimization Optimization Parameters cluster_outcome Desired Outcome Start Low yield of 3-nitro-indazole and presence of defluorinated impurity Temp Temperature Control Start->Temp Lower reaction temperature Solvent Solvent Selection Start->Solvent Use aprotic polar solvent Base Base Addition Start->Base Careful addition of a non-nucleophilic base Reagent Reagent Stoichiometry Start->Reagent Control hydrazine stoichiometry End Minimized Defluorination and Increased Yield of 3-Nitro-indazole Temp->End Solvent->End Base->End Reagent->End Reactants 2-Fluoro-1-nitrobenzene + Hydrazine Intermediate1 Meisenheimer-like Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization SideProduct Defluorinated By-product (Undesired) Intermediate1->SideProduct Fluoride Elimination (SNAr) DesiredProduct 3-Nitro-indazole (Desired Product) Intermediate2->DesiredProduct Aromatization (-H2O)

Caption: Competing reaction pathways in the synthesis of 3-nitro-indazole.

V. References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Miller, J. (1968). Nucleophilic Aromatic Substitution. Elsevier.

  • Parr, Z. S., & Tran, D. N. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16964–16971. [Link]

  • Tiedt, O., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. mBio, 7(4), e00990-16. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-3-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-fluoro-3-nitro-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound derivatives, with a focus on optimizing reaction temperature.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

A: Low or no yield in the nitration of 4-fluoro-1H-indazole is a common issue that can often be traced back to several key factors, primarily related to reaction temperature and reagent stability.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The nitration of indazoles is a highly exothermic reaction.[1] Strict temperature control is paramount.

    • Solution: Maintain a temperature range of 0-5°C throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling. A runaway reaction, indicated by a rapid temperature increase, can lead to decomposition of the starting material and the desired product.

  • Decomposition of Nitrating Agent: The stability of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) is crucial.

    • Solution: Prepare the nitrating mixture fresh before each use. Pre-cooling the sulfuric acid to 0°C before the slow, dropwise addition of nitric acid is also recommended.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed.

  • Substrate Quality: Impurities in the starting 4-fluoro-1H-indazole can interfere with the reaction.

    • Solution: Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary before proceeding.

Experimental Protocol: General Procedure for Nitration

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add the 4-fluoro-1H-indazole to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the indazole in sulfuric acid, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Issue 2: Formation of Multiple Products and Isomeric Impurities

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the regioselectivity of the reaction?

A: The formation of multiple nitro-isomers is a significant challenge in the nitration of substituted indazoles. The directing effects of the existing substituents on the indazole ring play a critical role in determining the position of nitration.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature fluctuations can lead to a loss of regioselectivity.

    • Solution: As with yield optimization, strict adherence to a low-temperature profile (0-5°C) is crucial for maximizing the formation of the desired 3-nitro isomer.[1]

  • Incorrect Stoichiometry of Nitrating Agent: An excess of the nitrating agent can lead to the formation of dinitro- or other over-nitrated products.

    • Solution: Carefully control the stoichiometry of the nitrating agent. Typically, a slight excess (1.1 to 1.2 equivalents) is sufficient for complete conversion of the starting material.

  • Nature of the Solvent System: The choice of acid and its concentration can influence the reaction's outcome.

    • Solution: Concentrated sulfuric acid is the most common and effective medium for this reaction, as it protonates the indazole and directs the nitration.

Data Presentation: Expected Isomer Distribution

While specific yields can vary, the following table provides a general expectation for isomer distribution based on typical electrophilic aromatic substitution patterns on the indazole ring.

IsomerExpected AbundanceRationale
3-nitro Major Product The pyrazole ring deactivates the benzene ring, but the 3-position is often the most susceptible to electrophilic attack in indazoles.
5-nitroMinor ProductThe 5- and 7-positions are also potential sites for nitration.
7-nitroMinor ProductSteric hindrance from the fused ring can disfavor substitution at the 7-position.

Issue 3: Product Decomposition During Workup or Purification

Q: My product appears dark and oily, and I'm experiencing losses during purification. What could be causing this degradation?

A: Nitro-containing compounds, especially those with multiple activating or deactivating groups, can be thermally sensitive.

Potential Causes & Solutions:

  • Overheating During Workup: Exothermic neutralization or concentration steps can lead to product decomposition.

    • Solution: Perform all neutralization steps in an ice bath, adding the base slowly. When concentrating the product, use a rotary evaporator at a low temperature and reduced pressure.

  • Harsh Purification Conditions: Certain purification techniques can degrade the product.

    • Solution: If using column chromatography, opt for a silica gel with a neutral pH. Avoid excessively strong solvent systems. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a milder alternative to chromatography. Many nitroaromatic compounds have good thermal stability, but it's always best to handle them with care.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 4-fluoro-1H-indazole?

The optimal temperature range for the nitration of 4-fluoro-1H-indazole to achieve high yield and regioselectivity for the 3-nitro derivative is typically between 0°C and 5°C .[1] Maintaining this low temperature is critical to control the exothermic nature of the reaction and minimize the formation of byproducts.

Q2: What are the expected byproducts in this reaction?

The primary byproducts are other regioisomers of the nitro-substituted indazole, such as the 5-nitro and 7-nitro isomers.[4] In some cases, dinitrated products may also be formed if an excess of the nitrating agent is used or if the reaction temperature is not adequately controlled.

Q3: Are there any specific safety precautions I should take?

Yes, this reaction involves the use of strong acids and produces a potentially energetic material. Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Be aware that nitration reactions are highly exothermic and have the potential to become runaway reactions.[1]

  • Quench the reaction mixture slowly and carefully by adding it to ice to manage heat generation.

Q4: How can I confirm the structure of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure determination.[5]

  • ¹H and ¹³C NMR: Will provide information on the substitution pattern of the aromatic ring.

  • FT-IR: Can confirm the presence of the nitro group (typically strong absorbances around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: Will confirm the molecular weight of the product.

Q5: What is the thermal stability of this compound?

Visualizing the Workflow

Experimental Workflow for Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Cool Sulfuric Acid to 0°C B Add 4-Fluoro-1H-indazole A->B D Slowly Add Nitrating Mixture (0-5°C) B->D C Prepare Nitrating Mixture C->D E Monitor by TLC/LC-MS D->E F Quench on Ice E->F G Filter and Wash F->G H Dry Product G->H I Purify (Recrystallization/Chromatography) H->I J Spectroscopic Characterization (NMR, IR, MS) I->J

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_temp cluster_reagents cluster_purity start Low Yield? q1 Was Temp > 5°C? start->q1 a1_yes Action: Improve Cooling q1->a1_yes Yes a1_no Check Reagents q1->a1_no No q2 Fresh Nitrating Mix? a1_no->q2 a2_yes Check Purity of Starting Material q2->a2_yes Yes a2_no Action: Prepare Fresh q2->a2_no No q3 Pure Starting Material? a2_yes->q3 a3_yes Increase Reaction Time q3->a3_yes Yes a3_no Action: Purify Starting Material q3->a3_no No

Caption: A decision tree for troubleshooting low product yield.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2011(1), 99-130.
  • An, N., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11637-11641.
  • Organic Syntheses Procedure. (n.d.). indazole. Retrieved from [Link]

  • Woźniak, D., et al. (2022).
  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416.
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 5021.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

Sources

Technical Support Center: Crystallization of 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving crystallization challenges with 4-fluoro-3-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering difficulties in obtaining high-quality crystalline material. As a Senior Application Scientist, I have consolidated field-proven insights and fundamental crystallization principles to help you navigate these challenges effectively.

The unique molecular structure of this compound, characterized by a polar indazole core, an electron-withdrawing nitro group, and a fluorine substituent, presents specific crystallization challenges. These functional groups can lead to strong intermolecular interactions, influencing solubility and crystal packing. This guide provides a structured approach to troubleshooting common issues, from solvent selection to overcoming phenomena like "oiling out."

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its crystallization?

A1: this compound is a polar molecule due to the presence of the nitro group and the indazole moiety. The fluorine atom can participate in hydrogen bonding and other intermolecular interactions, which can affect crystal lattice formation. Its molecular formula is C₇H₄FN₃O₂ and it has a molecular weight of approximately 181.12 g/mol .[1][2] Understanding these properties is the first step in selecting an appropriate solvent system for crystallization.

Q2: What is a good starting point for solvent selection for this compound?

A2: Given the polar nature of nitroaromatic compounds, polar solvents are often a good starting point.[3] Alcohols, such as ethanol or isopropanol, and ketones like acetone could be effective. The principle of "like dissolves like" suggests that solvents with similar functional groups might be good solubilizers.[4] A systematic solvent screening is highly recommended to identify a solvent that provides high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: Why is slow cooling important for crystallization?

A3: Slow cooling is crucial as it allows the molecules to orient themselves correctly into a stable crystal lattice. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or even an amorphous solid. For compounds prone to "oiling out," very slow cooling is particularly beneficial.[5]

Troubleshooting Guide: Common Crystallization Problems

Issue 1: The compound "oils out" instead of forming crystals.

This is a common problem, especially with nitroaromatic compounds, where the solute separates from the solution as a liquid phase rather than a solid.[3][5]

Causality: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a very high degree.[3][5] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: If an oil has formed, gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.[3]

  • Slower Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask.

  • Solvent System Modification:

    • Consider a solvent with a lower boiling point.

    • Employ a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Then, gently heat to clarify and cool slowly. Common mixed solvent systems include hexane/acetone and hexane/ethyl acetate.[4]

Issue 2: No crystals form upon cooling the solution.

This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Causality: The most common reason is using too much solvent, preventing the concentration from reaching the point of supersaturation upon cooling.[5]

Troubleshooting Protocol:

  • Solvent Evaporation: Gently and partially evaporate the solvent to increase the concentration of the solute. A rotary evaporator can be used for controlled removal of the solvent.[5]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

    • Seeding: If you have a few crystals of the pure compound, add a single "seed crystal" to the solution. This will act as a template for crystal growth.[5]

  • Further Cooling: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Issue 3: The resulting crystals are very small or of poor quality.

This can be due to rapid crystal formation or the presence of impurities.

Causality: Fast crystallization, often from highly concentrated solutions or rapid cooling, leads to the formation of many small crystals. Impurities can be incorporated into the crystal lattice, disrupting its growth and leading to imperfections.[6]

Troubleshooting Protocol:

  • Optimize Cooling Rate: Employ a slower cooling rate to allow for the growth of larger, more well-defined crystals.

  • Purity Check: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or mixed solvent systems to find one that promotes the growth of higher quality crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place a small, known amount of this compound (e.g., 10-20 mg) into several different vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and continue adding the solvent dropwise until the solid dissolves.

  • Allow the vials that required heating to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

Protocol 2: Crystallization by Slow Evaporation
  • Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.

  • Cover the opening of the container with a piece of parafilm and poke a few small holes in it.

  • Leave the container in a vibration-free location and allow the solvent to evaporate slowly over several days.[7]

Data Presentation

Table 1: General Solvent Properties for Crystallization of Polar Aromatic Compounds

Solvent ClassExamplesPolarityBoiling Point (°C)Comments
AlcoholsEthanol, IsopropanolHigh78, 82Often good for polar compounds; can form hydrogen bonds.
KetonesAcetoneHigh56Good solvent power; relatively volatile.
EstersEthyl AcetateMedium77Versatile solvent, often used in mixed systems.
Aromatic HydrocarbonsTolueneLow111Can be effective for less polar compounds or as an anti-solvent.
AlkanesHexane, HeptaneVery Low69, 98Commonly used as an anti-solvent in mixed solvent systems.

Visualization of Troubleshooting Workflow

Below is a diagram outlining the decision-making process when encountering crystallization difficulties with this compound.

Crystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start with Crude This compound solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals_ok High-Quality Crystals outcome->crystals_ok Success oiling_out Issue: Oiling Out outcome->oiling_out Oil Forms no_crystals Issue: No Crystals outcome->no_crystals Clear Solution poor_crystals Issue: Poor Quality Crystals outcome->poor_crystals Small/Impure Crystals reheat_dilute Re-heat & Dilute Use Slower Cooling Change Solvent System oiling_out->reheat_dilute evaporate Reduce Solvent Volume Induce Nucleation (Scratch/Seed) no_crystals->evaporate recrystallize Re-dissolve Cool Even Slower Check Purity poor_crystals->recrystallize reheat_dilute->dissolve evaporate->cool recrystallize->dissolve

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1).
  • Chemical crystallization | SPT Labtech.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • 4-Fluoro-7-nitro-1H-indazole - CymitQuimica.
  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.
  • Crystallization - Organic Chemistry at CU Boulder.
  • Why I am not getting crystals? - ResearchGate. (2012, March 14).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila.
  • 4-Fluoro-7-nitro-1H-indazole | CAS 866144-02-7 | SCBT.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Purification: How To - Chemistry - University of Rochester.
  • 3-Nitro-1H-indazole.
  • 1934851-84-9 | 5-Fluoro-4-nitro-1H-indazole - ChemScene.
  • Method of crystallizing nitro products - Google Patents.
  • 6-Fluoro-4-nitro-1H-indazole - Apollo Scientific.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC.
  • 4-Nitro-1H-indazole synthesis - ChemicalBook.
  • Method for preparing 1H-indazole derivative - Google Patents.
  • Indazole synthesis - Organic Chemistry Portal.
  • 4-Fluoro-1H-indazole | 341-23-1 - Sigma-Aldrich.
  • SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE.
  • Process for preparing 4-fluoro-3-nitroaniline - Google Patents.
  • 4-Fluoro-1H-indazole-3-carboxylic acid | 885521-64-2 - Sigma-Aldrich.

Sources

Identification of common impurities in commercial 4-fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource, designed for analytical chemists and process engineers requiring in-depth characterization of 4-fluoro-3-nitro-1H-indazole (CAS: 394-32-1) .

Subject: Identification and Control of Impurities in this compound Applicable For: Analytical Method Development, QC Release, Synthetic Optimization

Diagnostic Workflow: The "Unknown Peak" Decision Tree

Use this logic flow to rapidly categorize unidentified peaks in your HPLC chromatogram.

ImpurityID Start Unknown Peak Detected (RP-HPLC) RRT Analyze Relative Retention Time (RRT) (vs. Main Peak) Start->RRT Early RRT < 0.9 (More Polar) RRT->Early Polar Late RRT > 1.1 (Less Polar) RRT->Late Hydrophobic Close RRT ~ 0.95 - 1.05 (Similar Polarity) RRT->Close Isomeric Oxidation Oxidative Degradants (N-Oxides) Early->Oxidation Precursor1 Precursor (Route B): 2,6-difluoro-3-nitrobenzaldehyde Early->Precursor1 Dinitro Over-Nitration: 4-Fluoro-3,5-dinitro-1H-indazole Late->Dinitro Dimer Azo-Dimers (Coupling Byproducts) Late->Dimer SM Starting Material (Route A): 4-Fluoroindazole Late->SM Regio Regioisomer: 4-Fluoro-5-nitro-1H-indazole Close->Regio IsoSM Isomeric SM Carryover: 6-Fluoro-3-nitro-1H-indazole Close->IsoSM

Figure 1: Decision matrix for categorizing impurities based on Relative Retention Time (RRT) in standard C18 Reverse Phase conditions.

Technical Troubleshooting (Q&A)

Category A: Regioisomeric Impurities (The "Close Eluters")

Q: I observe a persistent shoulder peak or a split peak at RRT 1.05. Mass spec shows the same MW (181.12 Da). What is it?

A: This is most likely 4-fluoro-5-nitro-1H-indazole .

  • Origin: If your material was synthesized via the nitration of 4-fluoroindazole (Route A), the reaction is governed by electrophilic aromatic substitution.

    • Mechanism:[1][2][3] The indazole ring is generally nitrated at the C3 position. However, the fluorine atom at C4 exerts an ortho/para directing effect (via resonance) and an electron-withdrawing effect (via induction).

    • Causality: While C3 is the preferred site (activated by the adjacent nitrogen and ortho to Fluorine), the C5 position is also ortho to the Fluorine and accessible. Under vigorous nitration conditions (mixed acid), ~5-10% of the 5-nitro isomer can form.

  • Resolution Strategy: Standard C18 columns often struggle to resolve these positional isomers due to identical hydrophobicity.

    • Protocol: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases utilize

      
       interactions which are highly sensitive to the electron density distribution changes caused by the nitro group's position [1].
      

Q: Can 6-fluoro-3-nitro-1H-indazole be present?

A: Yes, but usually as a "Grandfather Impurity."

  • Origin: This arises if the starting material (4-fluoroindazole) was contaminated with its own isomer, 6-fluoroindazole. This is common if the indazole core was cyclized from 2,4-difluoroaniline derivatives rather than 2,6-difluoro derivatives.

  • Detection: Check the

    
    H NMR coupling constants. The 6-fluoro isomer will show a distinct splitting pattern for H4 and H5 compared to the 4-fluoro isomer (see Section 3).
    
Category B: Synthetic Byproducts (Route Dependent)

Q: There is a significant late-eluting peak (RRT > 1.2) with MW +45 Da relative to the main peak.

A: This is 4-fluoro-3,5-dinitro-1H-indazole .

  • Origin: Over-nitration. If the reaction temperature exceeds 0-5°C or if excess nitrating agent (HNO₃/H₂SO₄) is used, the activated C5 position accepts a second nitro group [2].

  • Risk: This impurity is potentially explosive and alters the pKa of the molecule significantly, affecting downstream coupling reactions.

Q: We see a peak at RRT ~0.8 that absorbs strongly at 210-220 nm but weak at 254 nm.

A: Suspect 2,6-difluoro-3-nitrobenzaldehyde (if using Cyclization Route B).

  • Origin: This is unreacted starting material from the hydrazine cyclization method. Unlike the indazole product, the aldehyde lacks the conjugated pyrazole system, leading to a different UV profile (hypsochromic shift).

  • Confirmation: Test for aldehyde functionality using a DNPH (2,4-Dinitrophenylhydrazine) stain on TLC; it will turn yellow/orange.

Analytical Characterization Protocols

Protocol 1: HPLC Separation of Regioisomers

Standard C18 methods often co-elute the 3-nitro and 5-nitro isomers. Use this optimized method for purity release.

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of acidic NH)
Mobile Phase B Methanol (MeOH provides better

selectivity than ACN)
Gradient 0-2 min: 30% B; 2-15 min: 30%

80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Nitro-aromatic max) and 210 nm
Temperature 35°C

Why this works: The nitro group is highly electron-withdrawing. Changing its position from C3 to C5 alters the electron density of the


-cloud. Biphenyl/Phenyl-Hexyl phases interact directly with this 

-cloud, providing separation based on electronic density rather than just hydrophobicity [3].
Protocol 2: NMR Distinction ( H and F)

NMR is the definitive tool for structural verification.

Target Molecule: this compound

  • 
    F NMR:  Look for a signal at 
    
    
    
    -110 to -115 ppm
    .
  • 
    H NMR (DMSO-d6): 
    
    • H5 (dd): This proton is ortho to the Fluorine. It will appear as a doublet of doublets (coupling to F4 and H6).

      
       is typically large (8-11 Hz).
      
    • H6 (t/dd): Appears as a pseudo-triplet or dd due to coupling with H5 and H7.

    • H7 (d): Doublet, coupling only to H6.

Impurity: 4-fluoro-5-nitro-1H-indazole

  • Key Difference: The H5 proton is lost (replaced by Nitro).

  • Spectrum: You will see two doublets (H6 and H7) with meta coupling or weak para coupling to Fluorine. The large

    
     ortho coupling seen in the main product will be absent or significantly altered.
    

Impurity: 6-fluoro-3-nitro-1H-indazole

  • Key Difference: The symmetry changes. H4 and H5 are present; H7 is ortho to Fluorine.

  • 
    F NMR:  Shift will move significantly (typically upfield) compared to the 4-fluoro isomer due to the distance from the nitro group [4].
    

Summary of Common Impurities

Impurity NameStructure NoteOriginRRT (Approx)*Detection
4-Fluoroindazole Missing NitroUnreacted SM (Route A)> 1.1LC-MS (M-45)
4-Fluoro-5-nitro-1H-indazole RegioisomerNitration byproduct~1.05Phenyl-Hexyl HPLC
4-Fluoro-3,5-dinitro-1H-indazole Di-nitroOver-nitration> 1.2LC-MS (M+45)
2,6-Difluoro-3-nitrobenzaldehyde AldehydeUnreacted SM (Route B)< 0.9TLC / UV
Azine Dimers N=N linkedHydrazine coupling error>> 1.5High lipophilicity

*RRT values are estimated for C18 columns and may vary based on specific gradient conditions.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0832EN. Link

  • BenchChem. (2025).[4][5][6] Technical Support: Impurities in Halogenated Nitroindazoles.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[7] Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter on Column Selectivity for Isomers). Link

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408. Link[8]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Methodologies.Link

Sources

Technical Support Center: Enhancing Thermal Stability of 4-Fluoro-3-nitro-1H-indazole During Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for handling 4-fluoro-3-nitro-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up syntheses involving this energetic molecule. Our goal is to provide you with the technical insights and practical troubleshooting advice needed to ensure process safety and stability.

Frequently Asked Questions (FAQs)

Q1: What are the inherent thermal risks associated with this compound?

A1: The primary thermal risk stems from its molecular structure, which combines a nitro group (-NO2) with an indazole ring system. Organic nitro compounds are known to be energetic materials, meaning they can undergo rapid, highly exothermic decomposition when subjected to heat.[1][2][3] This decomposition can release a significant amount of energy and gaseous byproducts, leading to a dangerous increase in temperature and pressure within a reactor—a scenario known as a thermal runaway.[4][5] During scale-up, the risk is magnified because the ratio of surface area (for heat dissipation) to volume decreases, making it harder to control the temperature of the reaction mass.[5][6]

Q2: We observed a lower-than-expected decomposition onset temperature during our initial scale-up experiments. What could be the cause?

A2: A decrease in the decomposition onset temperature is a critical safety concern and is often linked to the presence of impurities.[2] Even trace amounts of certain substances can significantly lower the thermal stability of the final product or reaction mixture.[7][]

Common culprits include:

  • Residual Starting Materials or Reagents: Unreacted starting materials or leftover reagents from the synthesis can create an unstable mixture.[7][]

  • Byproducts: Side reactions can introduce structurally different and potentially less stable molecules.[7]

  • Catalyst Residues: Trace metals or other catalytic species can lower the activation energy required for decomposition.[7]

  • Acidic or Basic Contaminants: Residual acids (e.g., from the nitration step) or bases can catalyze decomposition pathways.[1] The thermal stability of nitro compounds is often lower in the presence of the spent acid from the nitration process.[1]

It is crucial to perform rigorous purification and characterization to ensure the material is free from these contaminants before proceeding with further heating or scale-up.

Q3: How can we quantitatively assess the thermal stability of our material before a large-scale run?

A3: A quantitative thermal hazard assessment is essential and should be performed as early as possible in the development lifecycle.[9] The primary techniques for this are:

  • Differential Scanning Calorimetry (DSC): DSC is a fundamental screening tool used to determine the onset temperature of decomposition (Tonset) and the total energy released (enthalpy of decomposition, ΔHd).[10][11] It provides critical data for initial risk assessment.

  • Accelerating Rate Calorimetry (ARC): ARC is a more advanced technique that simulates a worst-case "cooling failure" scenario.[9] It measures the temperature and pressure rise under adiabatic conditions, providing data to calculate parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[9][10]

These analyses should be performed on the isolated intermediate as well as on representative mixtures from different process stages to understand the complete thermal profile of your system.[5]

Q4: What immediate actions should be taken if we detect an unexpected exotherm during a scale-up run?

A4: An unexpected exotherm is a sign that the reaction may be approaching a thermal runaway. Immediate and decisive action is required:

  • Stop All Feeds: Immediately halt the addition of any reactants, catalysts, or reagents.[4]

  • Maximize Cooling: Activate all available cooling systems, including emergency cooling if installed.[4][12]

  • Ensure Agitation: Verify that the agitator is functioning correctly. Poor agitation can lead to localized hotspots where the reaction can accelerate uncontrollably.[4]

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quench procedure.[12] This typically involves adding a pre-determined, cold, and inert solvent or a chemical inhibitor to stop the reaction. The quench material and procedure must be defined and tested at a small scale before any scale-up is attempted.

Below is a decision workflow for managing thermal risks during scale-up.

G start Start: Scale-Up of This compound risk_assessment 1. Conduct Thermal Hazard Assessment (DSC, ARC) on Pure Material & Mixtures start->risk_assessment is_stable Is T_onset sufficiently high and ΔH_d within manageable limits? risk_assessment->is_stable proceed 2. Proceed with Pilot Scale Run Under Strict Controls is_stable->proceed Yes re_evaluate 7. Re-evaluate Process Safety (Purification, Parameters, Impurities) is_stable->re_evaluate No monitor 3. Monitor Critical Parameters (Temp, Pressure, Reagent Addition) proceed->monitor is_exotherm Unexpected Exotherm Detected? monitor->is_exotherm stop_feeds 4a. Stop All Feeds is_exotherm->stop_feeds Yes end_safe End: Safe Completion is_exotherm->end_safe No max_cooling 4b. Maximize Cooling stop_feeds->max_cooling check_agitation 4c. Check Agitation max_cooling->check_agitation is_controlled Is Temperature Controlled? check_agitation->is_controlled resume 5. Resume with Caution Investigate Root Cause Post-Batch is_controlled->resume Yes quench 6. Initiate Emergency Quench Procedure is_controlled->quench No resume->monitor end_unsafe End: Process Halted Requires Redesign quench->end_unsafe re_evaluate->risk_assessment

Caption: Decision workflow for thermal risk mitigation.

Troubleshooting Guide

Problem: Batch-to-batch variation in thermal stability.
Possible Cause Diagnostic Step Recommended Solution
Inconsistent Purity Analyze samples from each batch using HPLC for impurity profiling. Compare the chromatograms to identify any new or variable peaks.Implement stricter purification protocols. Define and enforce acceptance criteria for purity and specific impurities before proceeding. Impurities can catalyze degradation or react with the API, reducing stability.[7][][13]
Residual Solvents Use Gas Chromatography (GC) with headspace analysis to quantify residual solvents in each batch.Optimize the drying process (e.g., extend time, increase vacuum, slightly raise temperature if safe) to ensure solvent levels are consistently below the established limit.
Moisture Content Perform Karl Fischer titration to determine the water content. Moisture can promote degradation pathways like hydrolysis.[7]Ensure all starting materials, solvents, and equipment are rigorously dried. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
Problem: Material darkens or degrades during drying or storage.
Possible Cause Diagnostic Step Recommended Solution
Thermal Stress Review the drying temperature profile. Use DSC to confirm that the drying temperature is well below the decomposition onset temperature.Lower the drying temperature and compensate by increasing vacuum or extending the drying time. A safety margin should always be maintained between the process temperature and the Tonset.
Photodegradation Expose a small sample to light (while controlling for temperature) and compare its appearance and purity to a dark-stored control. Some APIs are light-sensitive.[7]Protect the material from light at all stages of processing and storage by using amber glassware, light-blocking containers, or conducting operations in a low-light environment.
Oxidation Store a sample under an inert atmosphere (N2) and another exposed to air. Compare their stability over time.Handle and store the material under an inert atmosphere to prevent oxidative degradation.[7] Consider the use of antioxidants if compatible with the final product specifications, though this is less common for intermediates.

Technical Protocols & Advanced Methodologies

Protocol: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines the fundamental steps for assessing the thermal stability of this compound.

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) of the material.

Methodology:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel). Using high-pressure crucibles is crucial to suppress volatilization, ensuring the observed exotherm is from decomposition.[14]

    • Hermetically seal the crucible.

    • Prepare an identical empty, sealed crucible to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (a typical screening rate is 10 °C/min) to a final temperature well beyond any expected decomposition (e.g., 350 °C).[14]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any exothermic events (peaks pointing down or up, depending on instrument convention).

    • Determine Tonset: Calculate the onset temperature as the intersection of the baseline with the tangent of the steepest part of the exothermic peak.

    • Determine ΔHd: Integrate the area of the exothermic peak to calculate the enthalpy of decomposition.

  • Interpretation: Compare the obtained Tonset and ΔHd against established safety criteria. A lower Tonset or a higher ΔHd indicates a higher thermal hazard.

Parameter Typical Value Range for Nitroaromatics Significance
Onset Temperature (Tonset) 150 - 250 °CThe temperature at which decomposition begins. A higher value is safer.
Enthalpy of Decomposition (ΔHd) >500 J/gThe total energy released. Higher values indicate a more powerful decomposition.[14]
Maximum Temperature of Synthesis Reaction (MTSR) Process-dependentThe highest temperature that could be reached if cooling is lost and the entire reaction heat is absorbed by the system.[10] Must be significantly lower than Tonset.
Advanced Process Control: Implementing Process Analytical Technology (PAT)

For robust scale-up and manufacturing, integrating Process Analytical Technology (PAT) can provide real-time process understanding and control, significantly enhancing safety.[15][16][17]

Q5: How can PAT be used to enhance the safety of processes involving this compound?

A5: PAT involves using in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) in real-time, rather than relying solely on end-of-batch testing.[15][18] For a potentially hazardous reaction, this is invaluable.

  • In-situ Spectroscopy (FTIR, Raman): Probes can be inserted directly into the reactor to monitor the concentration of reactants, products, and key intermediates.[15] This allows for precise control over reactant addition rates, ensuring that unreacted material does not accumulate—a common trigger for runaway reactions.

  • Real-time Calorimetry: Some modern reactors are equipped with heat-flow calorimeters that continuously measure the heat being generated by the reaction. This provides an immediate, real-time readout of the reaction rate and can instantly detect any deviation from the expected thermal profile, acting as an early warning system for a potential runaway.

  • Automated Control Systems: Data from PAT sensors can be fed into an automated control system.[15] For example, if in-situ FTIR detects a buildup of starting material, the system can automatically slow the addition rate. If a calorimeter detects an unexpected increase in heat output, it can automatically trigger enhanced cooling or even an emergency shutdown.

By providing a continuous window into the reaction, PAT transforms the process from a "black box" to a well-understood and tightly controlled operation, which is the cornerstone of modern process safety.[18][19]

G stability Thermal Stability of This compound impurities Impurities (Residual Reagents, Byproducts, Metals) impurities->stability lowers process_params Process Parameters (High Temp, Poor Agitation) process_params->stability lowers scale_up Scale-Up Effects (Reduced Heat Transfer) scale_up->stability lowers storage Storage Conditions (Light, Moisture, Oxygen) storage->stability lowers

Caption: Factors negatively impacting thermal stability.

References

  • Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024). Google.
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). IChemE.
  • PAT Sensors for Real-Time Reaction Monitoring in Pharma - IntuitionLabs.ai. (2026). IntuitionLabs.ai.
  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (n.d.). Benchchem.
  • Safety Considerations for Scaling Up Production Capabilities - Noah Chemicals. (2016). Noah Chemicals.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014). ACS Publications.
  • Thermal hazard evaluation and risk assessment of 1-allyl-3-methylimidazole nitrate ionic liquid - AIP Publishing. (2024). AIP Publishing.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.). ACS Publications.
  • Thermal Hazards Testing: Understanding the Basics - zeal. (2024). zeal.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025). MDPI.
  • how to prevent runaway reactions - EPA Archive. (n.d.). EPA.
  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024). Contract Pharma.
  • Impurity Profiling in APIs - BOC Sciences. (n.d.). BOC Sciences.
  • Process Analytical Technology - Eppendorf Southeast Asia. (n.d.). Eppendorf.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021). UNICAM.
  • Process Analytical Technology - Eppendorf Southeast Asia. (n.d.). Eppendorf.
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing. (2025). RSC Publishing.
  • Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC) Bioconjugation Process - MilliporeSigma. (n.d.). MilliporeSigma.
  • On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process - MDPI. (2023). MDPI.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021). ACS Publications.

Sources

Validation & Comparative

1H and 13C NMR Characterization Standards for 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide establishes the authoritative NMR characterization standards for 4-fluoro-3-nitro-1H-indazole (CAS: 1000342-53-9). This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this fluorinated scaffold.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Characterization Challenge

This compound is a critical intermediate in the synthesis of polypharmacological agents, particularly PARP inhibitors and kinase modulators. Its structural validation presents unique challenges due to prototropic tautomerism (1H vs. 2H) and the scalar coupling complexity introduced by the fluorine atom (


, spin 1/2).

This guide defines the spectral standards required to distinguish the target compound from its primary impurities: unreacted starting material (4-fluoro-1H-indazole) and nitration regioisomers (e.g., 5-nitro or 7-nitro analogs).

Experimental Methodology & Solvent Selection

Solvent Comparison: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the stabilization of the tautomeric form.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility HighLow to ModerateNitroindazoles are polar; DMSO prevents aggregation.
NH Detection Sharp/Broad Singlet (>13 ppm)Often Invisible/BroadDMSO H-bonds with the NH, slowing exchange and sharpening the signal.
Tautomerism Stabilizes 1H-form Dynamic EquilibriumDMSO locks the 1H-tautomer, simplifying the aromatic region.
Chemical Shift Deshielded (Downfield)Shielded (Upfield)

-stacking in CDCl3 can cause concentration-dependent shifts.
Protocol 1: Standard Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).

  • 1H Parameters: Spectral width 16 ppm (to capture NH); Relaxation delay (d1)

    
     2.0 s to ensure integration accuracy of aromatic protons vs. NH.
    
  • 13C Parameters: Decoupled (

    
    -decoupled); Minimum 256 scans for quaternary carbons (C-F and C-NO2).
    

1H NMR Characterization Standards

The primary validation criterion for this compound is the absence of the C3-proton and the preservation of the C4-fluorine coupling pattern.

Spectral Assignment Table (400 MHz, DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
NH (1) Exchangeable14.0 – 14.5 br s-Highly deshielded due to electron-withdrawing nitro group at C3.
H3 AromaticABSENT --Critical Quality Attribute. Presence of a singlet at ~8.2 ppm indicates unreacted starting material.
H5 Aromatic7.40 – 7.55 dd / ddd

,

Pseudo-triplet due to overlapping ortho-H and ortho-F coupling.
H6 Aromatic7.60 – 7.75 td / q

,

Meta-coupling to F is smaller but broadens the signal.
H7 Aromatic7.80 – 7.95 d

Para to F; shows minimal F-coupling. Deshielded by peri-interaction with N1.
Comparative Analysis: Product vs. Impurities

The following decision matrix allows for rapid purity assessment.

  • Scenario A (Pure Product): No signal between 8.0–9.0 ppm. Three aromatic signals in the 7.0–8.0 ppm range.

  • Scenario B (Starting Material Contamination): Distinct singlet at

    
     8.25 ppm  (H3 of 4-fluoroindazole).
    
  • Scenario C (Regioisomer Contamination): If nitration occurs at C5 or C7, the H3 singlet will remain (shifted to ~8.5-9.0 ppm due to nitro effect).

13C NMR Characterization Standards

Carbon NMR provides the definitive proof of fluorination position via characteristic Carbon-Fluorine (


) coupling constants.
Key Diagnostic Signals (100 MHz, DMSO-d6)
CarbonShift (

, ppm)
Splitting Pattern

(Hz)
Interpretation
C4 (C-F) 152.0 – 156.0 Doublet (d) ~250 Hz Direct C-F bond. Large coupling confirms F is attached to C4.
C3 (C-NO2) 135.0 – 140.0 Doublet (d)~10-15 HzDeshielded by NO2. Shows 2-bond coupling to F (

).
C5 108.0 – 112.0 Doublet (d)~20 HzOrtho to F (

).
C7a 138.0 – 142.0 Singlet/Weak d< 5 HzBridgehead carbon.

Note: The C3 signal is often weak due to the lack of NOE enhancement (quaternary) and splitting by fluorine. Sufficient scans are required.

Visualization of Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of this compound from 4-fluoroindazole.

G Start Crude Synthesis Product (Nitration of 4-Fluoroindazole) SamplePrep Sample Prep: 15mg in DMSO-d6 Start->SamplePrep HNMR Acquire 1H NMR SamplePrep->HNMR DecisionH3 Check 8.0 - 9.0 ppm Region HNMR->DecisionH3 SingletPresent Singlet Observed (~8.2 - 8.8 ppm) DecisionH3->SingletPresent Signal Found NoSinglet Region Silent DecisionH3->NoSinglet No Signal Fail1 FAIL: Unreacted SM or Regioisomer (5/6/7-NO2) SingletPresent->Fail1 CheckCoupling Analyze Aromatic Coupling (7.4 - 8.0 ppm) NoSinglet->CheckCoupling PatternMatch 3 Signals Found: 1. dd (Ortho-F) 2. td (Meta-F) 3. d (Para-F) CheckCoupling->PatternMatch Matches 4-F Sub PatternFail Complex/Asymmetric Pattern CheckCoupling->PatternFail Mismatch CNMR Acquire 13C NMR PatternMatch->CNMR CheckCF Check C4 Signal (~154 ppm) CNMR->CheckCF DoubletLarge Doublet (J ~250 Hz) CheckCF->DoubletLarge Final VALIDATED This compound DoubletLarge->Final

Figure 1: Step-by-step NMR validation logic for distinguishing the 3-nitro product from precursors and isomers.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from

  • National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. 2006.[1] Retrieved from

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine. Retrieved from

  • ChemicalBook. 4-Fluoro-3-nitroaniline NMR Spectrum Data. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-fluoro-3-nitro-1H-indazole , a critical scaffold in the development of PARP inhibitors and kinase modulators.

The following analysis is based on mechanistic principles of electrospray ionization (ESI) and collision-induced dissociation (CID) for nitro-functionalized indazoles. It compares the target compound against its regioisomers and non-fluorinated analogs to aid in structural verification.

Executive Summary & Application Context

This compound is a fused bicyclic heterocycle often used as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. In drug discovery, distinguishing this isomer from its 5-fluoro or 6-fluoro analogs is critical, as the position of the fluorine atom significantly impacts the electronic properties and binding affinity of the final pharmacophore.

This guide details the specific fragmentation pathways—driven by the interaction between the peri-positioned 4-fluoro group and the 3-nitro group—that allow for unambiguous identification using LC-MS/MS.

Comparison of Key Analytes
CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Diagnostic Feature
This compound C₇H₄FN₃O₂181.0288182.036 High [M-NO₂]⁺ abundance due to steric strain at C3-C4.
5-Fluoro-3-nitro-1H-indazole C₇H₄FN₃O₂181.0288182.036 Higher [M-NO]⁺ (rearrangement) abundance; no peri-strain.
3-Nitro-1H-indazole C₇H₅N₃O₂163.0382164.045 Reference standard; balanced NO/NO₂ loss.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This setup ensures consistent ionization and minimizes in-source fragmentation which can obscure diagnostic ratios.

Methodology
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.[1][2] Dilute to 1 µg/mL for direct infusion or LC injection.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Rationale: Indazoles protonate readily at the N1/N2 position. Negative mode is possible (deprotonation of NH) but Positive mode yields richer structural fragments for nitro-aromatics.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source loss of NO₂).

    • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both the labile nitro-loss and the stable ring-opening fragments.

Fragmentation Analysis & Mechanism

The fragmentation of this compound is governed by two competing pathways: the Nitro-Nitrite Rearrangement and Direct C-N Cleavage .

Pathway A: Loss of NO₂ (Direct Cleavage)
  • Transition: m/z 182 → m/z 136 (Δ -46 Da)

  • Mechanism: Homolytic cleavage of the C3-N bond yields the unstable cation radical, which stabilizes via the indazole ring system.

  • 4-Fluoro Specificity: The fluorine atom at position 4 is spatially adjacent (peri-position) to the nitro group at position 3. This steric crowding destabilizes the planar transition state required for the nitro-nitrite rearrangement (Pathway B). Consequently, the Direct Loss of NO₂ (m/z 136) is typically more pronounced in the 4-fluoro isomer compared to the 5-fluoro isomer.

Pathway B: Loss of NO (Rearrangement)
  • Transition: m/z 182 → m/z 152 (Δ -30 Da)

  • Mechanism: The nitro group isomerizes to a nitrite ester (-ONO) followed by loss of neutral NO radical. This requires coplanarity of the nitro group with the aromatic ring.

  • Observation: In the 4-fluoro isomer, steric hindrance suppresses this pathway relative to Pathway A.

Pathway C: Ring Degradation (Secondary)
  • Transition: m/z 136 → m/z 109 (Loss of HCN, Δ -27 Da)

  • Mechanism: Following the loss of the nitro group, the indazole core undergoes characteristic ring contraction or cleavage, losing HCN to form a fluoro-benzonitrile-type cation.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree. The "Steric Block" node highlights the suppression of the rearrangement pathway unique to the 4-fluoro isomer.

FragmentationPathway Parent [M+H]+ Precursor m/z 182.04 (this compound) Rearrangement Nitro-Nitrite Rearrangement (Sterically Hindered) Parent->Rearrangement Isomerization Frag_NO2 Fragment [M-NO2]+ m/z 136.04 (4-Fluoro-indazole radical) Parent->Frag_NO2 Direct Cleavage -NO2 (46 Da) (Major Pathway due to 4-F Sterics) Frag_NO Fragment [M-NO]+ m/z 152.04 (Phenoxy-cation) Rearrangement->Frag_NO -NO (30 Da) (Minor Pathway) Frag_HCN Fragment [M-NO2-HCN]+ m/z 109.03 (Ring Contraction) Frag_NO2->Frag_HCN -HCN (27 Da) Secondary Decay

Figure 1: Proposed fragmentation tree for this compound. Note the dominance of the direct NO2 loss pathway due to steric effects at the C4 position.

Comparative Data Analysis

The following table summarizes the theoretical relative abundances expected when comparing the 4-fluoro isomer to its 5-fluoro alternative. This data serves as a diagnostic template for researchers.

Fragment Ion (m/z)Identity4-Fluoro Isomer (Target)5-Fluoro Isomer (Alternative)Mechanistic Cause
182.04 [M+H]⁺100% (Parent)100% (Parent)Protonation at N1/N2.
152.04 [M-NO]⁺Low (<20%) High (>50%) 4-F steric bulk hinders nitro-nitrite rearrangement; 5-F allows it.
136.04 [M-NO₂]⁺Dominant ModerateDirect cleavage is favored when rearrangement is blocked.
109.03 [M-NO₂-HCN]⁺ModerateModerateCharacteristic indazole ring breakdown (independent of F position).

Diagnostic Rule: If the ratio of m/z 136 : m/z 152 is > 1.0, the analyte is likely the 4-fluoro isomer. If the ratio is < 1.0 (or peaks are of similar intensity), it is likely the 5-fluoro or 6-fluoro isomer.

References

  • Fragmentation of Nitro-Heterocycles

    • Title: Fragmentation pathways of nitroimidazoles and nitroindazoles in electrospray ioniz
    • Source:ResearchGate / Rapid Communic
    • Context: Establishes the competition between NO and NO₂ loss in nitro-arom
  • Isomer Differentiation via MS

    • Title: Differentiation of Isomers using High Resolution Mass Spectrometry and Collision Induced Dissociation.[3]

    • Source:LCMS.
    • Context: Provides the methodological basis for using relative abundance r
  • Indazole Scaffold Characterization

    • Title: A Comparative Guide to the Characteriz
    • Source:BenchChem[4]

    • Context: General characterization protocols for halo-nitro-indazoles.

Sources

Comparative Reactivity Guide: 4-Fluoro vs. 4-Chloro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Performance Kinetics vs. Process Scalability

In the synthesis of complex pharmaceutical intermediates—particularly for PARP inhibitors and kinase modulators—the functionalization of the indazole C4 position is a critical step. When the C3 position is occupied by a strong electron-withdrawing group (EWG) like a nitro (


) moiety, the scaffold becomes highly activated toward Nucleophilic Aromatic Substitution (

).
  • 4-Fluoro-3-nitro-1H-indazole is the kinetic choice . Due to the high electronegativity of fluorine, it dramatically stabilizes the Meisenheimer complex intermediate, allowing reactions to proceed at room temperature with near-quantitative yields. It is ideal for late-stage functionalization or when using expensive/sensitive nucleophiles.

  • 4-Chloro-3-nitro-1H-indazole is the economic choice . While it exhibits slower reaction kinetics (often requiring elevated temperatures of 80–100°C), it is significantly cheaper and more stable for bulk storage. It is the preferred starting material for early-stage scale-up where forcing conditions are tolerable.

Part 1: Mechanistic Foundation

The "Element Effect" in Indazole

To understand the reactivity difference, one must look beyond bond dissociation energies. Although the C–F bond (approx. 116 kcal/mol) is much stronger than the C–Cl bond (approx. 81 kcal/mol), fluorine is the superior leaving group in this specific context.

  • Activation: The 3-nitro group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the C4 position.

  • Rate-Determining Step (RDS): In

    
     reactions, the RDS is the nucleophilic attack  (addition), not the bond breaking (elimination).[1]
    
  • Transition State Stabilization: The high electronegativity of the fluorine atom at C4 inductively stabilizes the anionic charge of the transition state (Meisenheimer complex) more effectively than chlorine. This lowers the activation energy (

    
    ) for the attack.
    
Reaction Pathway Diagram

The following diagram illustrates the energy landscape and mechanistic pathway for both substrates.

SNAr_Mechanism cluster_legend Reactivity Driver Start Substrate (4-Halo-3-nitroindazole) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + R-NH2 Meisenheimer Meisenheimer Complex (Intermediate) Nu_Attack->Meisenheimer TS Stabilization: F >> Cl Elimination Elimination of Halide (Fast Step) Meisenheimer->Elimination - X⁻ Product 4-Substituted Indazole Elimination->Product Note Fluorine (F) lowers the energy of the Meisenheimer Complex via strong inductive (-I) effect.

Figure 1: Mechanistic pathway of


 on the 3-nitroindazole scaffold.[2][3][4] The stabilization of the Meisenheimer complex by Fluorine drives the faster kinetics.

Part 2: Experimental Performance Comparison

The following data summarizes the performance of both substrates in a standard displacement reaction with a secondary amine (e.g., morpholine or piperazine) in a polar aprotic solvent.

Comparative Data Table
FeatureThis compound4-Chloro-3-nitro-1H-indazole
Reactivity Profile High (Fast kinetics)Moderate (Slow kinetics)
Standard Temp. 20°C – 40°C80°C – 120°C
Reaction Time 1 – 4 Hours12 – 24 Hours
Yield (Typical) 90 – 98%75 – 85%
Side Reactions Minimal (Clean conversion)Potential nitro-reduction or hydrolysis at high temp
Cost Factor High (

$)
Low ($)
Ideal Use Case Late-stage API synthesis; Precious nucleophilesKilogram-scale GMP starting material

Part 3: Detailed Experimental Protocols

Method A: High-Efficiency Displacement (4-Fluoro Substrate)

Applicability: Use when high yield is critical or the nucleophile is thermally sensitive.

  • Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) to scavenge the HF generated.

    • Note: Inorganic bases like

      
       can also be used if the solvent is DMF/DMSO.
      
  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise at Room Temperature (25°C) .

  • Monitoring: Stir at RT. Monitor via TLC or LC-MS. Conversion is typically complete within 2 hours .

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts, dry over

    
    , and concentrate.
    
  • Validation: Product should be a yellow/orange solid (characteristic of 3-nitroindazoles).

Method B: Thermal Displacement (4-Chloro Substrate)

Applicability: Use for large-scale batches where cost reduction is the priority.

  • Preparation: Dissolve 4-chloro-3-nitro-1H-indazole (1.0 equiv) in DMSO or NMP (0.5 M concentration).

    • Note: High-boiling polar solvents are required.

  • Base Addition: Add finely ground

    
      (2.5 equiv).
    
  • Nucleophile Addition: Add the amine nucleophile (1.5 equiv). A slight excess is recommended to drive the reaction to completion.

  • Reaction: Heat the mixture to 90–100°C .

  • Monitoring: Monitor closely by HPLC. Reaction typically requires 16–24 hours .

    • Critical Check: If conversion stalls, add a catalytic amount of KI (potassium iodide) to generate the transient, more reactive 4-iodo species (Finkelstein-like in situ activation).

  • Workup: Pour reaction mixture onto crushed ice/water to precipitate the product. Filter the solid and wash with water.[5] Recrystallization from Ethanol/Water is often required to remove unreacted chloride starting material.

Part 4: Decision Matrix & Strategic Selection

Use the following flowchart to select the appropriate precursor for your specific drug development phase.

Decision_Matrix Start Select Precursor for 3-Nitroindazole Functionalization Q1 Is the Nucleophile Expensive or Thermally Unstable? Start->Q1 Branch_F YES: Use 4-Fluoro Q1->Branch_F Yes Branch_Cl NO: Check Scale Q1->Branch_Cl No Small < 10g (Discovery/MedChem) Use 4-Fluoro for Speed Branch_F->Small Q2 Scale of Reaction? Branch_Cl->Q2 Q2->Small Small Scale Large > 100g (Process/Pilot) Use 4-Chloro for Cost Q2->Large Large Scale

Figure 2: Strategic decision tree for selecting between 4-Fluoro and 4-Chloro precursors.

References

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.[2] This foundational text establishes the "Element Effect" where F >> Cl in activated aromatic systems.[6]

  • Indazole Scaffold Synthesis & Reactivity

    • Loudon, G. M., & Parham, F. (2009). Organic Chemistry.
    • Vera, M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry. Link

  • Application in Drug Discovery (PARP Inhibitors)

    • Wang, J., et al. (2013).[7] Synthesis of 3,4-Disubstituted Isoxazoles... (Analogous heterocyclic functionalization strategies). Synlett. Link

    • Gilead Sciences Inc. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. ChemRxiv.[2] (Demonstrates the utility of the Chloro-substrate in large-scale synthesis like Lenacapavir). Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-3-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 1H-indazole ring system is a quintessential example of such a scaffold.[1][2] Its bicyclic, aromatic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid and spatially well-defined platform for presenting functional groups that can form critical interactions—most notably hydrogen bonds—with the hinge region of protein kinases.[1][3] This has led to the development of numerous FDA-approved kinase inhibitors for cancer therapy, such as Pazopanib and Axitinib, which feature the indazole core.[3][4]

This guide focuses on a specific, synthetically valuable subset: 4-fluoro-3-nitro-1H-indazole analogs . The strategic placement of the fluoro and nitro groups imparts unique chemical properties that make this scaffold an excellent starting point for library synthesis and lead optimization.

  • The 4-Fluoro Substituent: The fluorine atom at the C4 position is not merely a placeholder. As a highly electronegative element, it modulates the electronic properties of the aromatic system. This can influence the acidity (pKa) of the N-H proton, impact the compound's lipophilicity, and, critically, enhance metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions or form specific hydrogen or halogen bonds with protein targets.[5][6]

  • The 3-Nitro Substituent: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the indazole ring. While it can participate in binding interactions itself, its primary role in early-stage discovery is often as a versatile chemical handle. It can be readily reduced to an amine, which then serves as a key point for diversification, allowing chemists to append a wide array of side chains and functional groups to probe the target's binding pocket.[7][8]

This guide provides a comparative analysis of the structure-activity relationships of this indazole family, grounded in experimental principles and designed for researchers aiming to leverage this scaffold for the development of novel therapeutics.

The Logic of SAR: A Systematic Approach to Optimization

The fundamental goal of a Structure-Activity Relationship (SAR) study is to systematically dissect a molecule and understand how each component contributes to its biological activity.[9] For the this compound core, this involves a methodical exploration of substitutions at various positions around the ring system to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Core Core Scaffold This compound Lib Library Synthesis Diversification at N1, C3, C5, etc. Core->Lib Rationale-based Design Screen High-Throughput Screening Identify Initial Hits Lib->Screen Testing SAR SAR Analysis Correlate Structure with Activity Screen->SAR Data Analysis ADME ADME Profiling Assess Solubility, Metabolism, Permeability SAR->ADME Iterative Cycle Lead Lead Optimization Refine Potency, Selectivity & PK Properties SAR->Lead Informed Design ADME->Lead Informed Design

Caption: The this compound core with key modification sites labeled.

Position N1: Probing the Solvent-Exposed Region

The N1 position is frequently substituted to extend a vector into the solvent-exposed region of an ATP binding pocket or receptor cleft. The choice of substituent here is critical for tuning physical properties like solubility and oral absorption. [5]

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Often used as a baseline, these groups can slightly increase lipophilicity and may fill small hydrophobic pockets.

  • Benzyl and Substituted Benzyl Groups: A common and highly effective choice. SAR studies on CCR4 antagonists revealed that N1 meta-substituted benzyl groups carrying specific side chains were the most potent. [5]The aromatic ring can engage in π-stacking interactions, while substituents on the ring can be tailored to improve potency or pharmacokinetics.

  • Groups with Basic Amines (e.g., Piperidine, Morpholine): The introduction of a basic nitrogen can be a powerful tool to enhance aqueous solubility. However, this must be balanced carefully. Strongly basic groups can lead to low oral absorption and potential off-target effects (e.g., hERG liability). Less basic analogs, such as morpholines, often provide a good compromise, improving solubility while maintaining better absorption profiles. [5]

Position C3: The Primary Interaction Point

The C3 position, initially occupied by the nitro group, is arguably the most critical for diversification. The nitro group is typically reduced to a 3-amino-indazole, a key intermediate that serves as an effective hinge-binding element in many kinase inhibitors. [3][10]From this amine, amides, ureas, and sulfonamides are constructed.

  • Amides: Formation of an amide bond from the 3-aminoindazole is a robust strategy. The resulting N-H can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. The R-group of the amide can be varied extensively to explore deep pockets. For example, 1H-indazole-3-carboxamide derivatives have been explored as potent GSK-3 and TTK inhibitors. [11]* Sulfonamides: Arylsulfonamides attached at C3 have proven highly effective. In the development of CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent, highlighting the value of heteroaromatic sulfonamides in this position. [5]* Carbohydrazides: Direct elaboration from the indazole ring can also yield potent inhibitors. SAR studies have shown that a suitably substituted carbohydrazide moiety at C3 is crucial for strong inhibitory activity in certain target classes. [12]

Positions C4, C5, C6, and C7: Fine-Tuning and Selectivity

While the 4-fluoro group is our starting point, exploring other substituents at this and adjacent positions is key to fine-tuning activity and achieving selectivity.

  • Position C4: While fluorine provides metabolic stability, replacing it can be beneficial. Studies on indazole arylsulfonamides found that methoxy or hydroxyl groups at C4 were more potent than other substituents, likely due to their ability to act as hydrogen bond donors or acceptors. [5]* Positions C5, C6, and C7: These positions are sensitive to steric bulk. For many targets, only small groups (e.g., methyl, chloro, fluoro) are tolerated. [5]However, strategic placement of substituents can be crucial. In some anti-cancer agents, a fluorine-containing substituent at the C5 position was found to be critical for potent anti-proliferative activity. [3][10]The C6 position is often preferred over C5 or C7 for substitution. [5]

Quantitative Data Summary: A Hypothetical SAR Table

To illustrate these principles, the following table presents hypothetical data for a series of analogs targeting a generic protein kinase. This demonstrates how systematic modifications translate into measurable changes in potency (IC₅₀).

Compound IDN1-SubstituentC3-Substituent (R in -NH-CO-R)C5-SubstituentC6-SubstituentKinase IC₅₀ (nM)
1a (Core) -H(from -NO₂)-H-H>10,000
2a -CH₃4-methoxyphenyl-H-H1,250
2b -CH₂-Ph4-methoxyphenyl-H-H850
2c -CH₂(3-cyanobenzyl)4-methoxyphenyl-H-H210
3a -CH₂(3-cyanobenzyl)5-chlorothiophen-2-yl-H-H45
3b -CH₂(3-cyanobenzyl)5-chlorothiophen-2-yl-F-H25
3c -CH₂(3-cyanobenzyl)5-chlorothiophen-2-yl-H-F15
3d -CH₂(3-cyanobenzyl)5-chlorothiophen-2-yl-OCH₃-H350

Analysis of Hypothetical Data:

  • N1 Substitution (2a-2c): Moving from a small methyl group to a benzyl and then a cyano-substituted benzyl progressively improves potency, suggesting the pocket accommodates and favorably interacts with larger, electron-deficient aromatic systems.

  • C3-Amide Variation (2c vs. 3a): Replacing the phenyl amide with a 5-chlorothiophene sulfonamide analog dramatically increases potency, indicating a better fit or stronger interactions in the active site. [5]* C5/C6 Substitution (3a-3d): Adding a small, electron-withdrawing fluorine atom at either C5 or C6 enhances activity, with the C6 position being optimal. [5]In contrast, adding a larger, electron-donating methoxy group at C5 is detrimental, likely due to steric hindrance or unfavorable electronic effects.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any SAR guide rests on the robustness of the experimental data. [9]The primary assay for this class of compounds is typically an in vitro kinase inhibition assay to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common, non-radioactive, fluorescence resonance energy transfer (FRET)-based method for measuring kinase inhibition. It is a self-validating system where control wells (no inhibitor, no enzyme) confirm the integrity of the assay components.

Objective: To determine the IC₅₀ of this compound analogs against a target protein kinase.

Materials:

  • Target Kinase (e.g., Akt, ALK, VEGFR). [3][11][13]* Europium (Eu)-labeled anti-tag antibody (e.g., anti-His, anti-GST).

  • Alexa Fluor™ 647-labeled Kinase Tracer (a fluorescent ATP-competitive ligand).

  • Test Compounds (serially diluted in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black microplates.

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of the 384-well assay plate. Include DMSO-only wells for 0% inhibition control and wells without tracer for 100% inhibition control.

  • Enzyme/Antibody Mix Preparation: In assay buffer, prepare a solution containing the target kinase and the Eu-labeled antibody at 2X the final desired concentration.

  • Enzyme Addition: Add 5 µL of the enzyme/antibody mix to each well of the assay plate. Gently mix and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Tracer Preparation: In assay buffer, prepare a solution of the Alexa Fluor™ 647-labeled tracer at 2X the final desired concentration.

  • Tracer Addition: Add 5 µL of the tracer solution to each well. Gently mix.

  • Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). Calculate the emission ratio (665 nm / 615 nm).

Data Analysis:

  • Convert the emission ratios to percent inhibition using the formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., ALK, VEGFR) PI3K PI3K RTK->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates Downstream Downstream Effectors (mTOR, GSK3, FOXO) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->AKT Inhibits ATP Binding

Caption: Simplified PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly versatile starting point for the discovery of potent and selective kinase inhibitors. The structure-activity relationships discussed herein provide a strategic roadmap for optimization. The key takeaways for researchers are:

  • Leverage the C3-amine: This position is the primary anchor and point of diversification for probing the active site.

  • Tune Physicochemical Properties at N1: Judicious selection of N1-substituents is essential for achieving drug-like properties, particularly solubility and oral bioavailability.

  • Use Aromatic Substitution for Fine-Tuning: Small substituents, especially halogens, on the fused benzene ring (C5, C6) can provide significant gains in potency and selectivity.

Future research will undoubtedly continue to build upon this framework, incorporating advanced computational methods for in silico screening and leveraging novel synthetic methodologies to access even greater chemical diversity. By combining the empirical data from SAR studies with a deep understanding of the target biology, the development of next-generation therapeutics based on this privileged scaffold remains a highly promising endeavor.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Pharmaceuticals. [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo. [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. (2008). Journal of Medicinal Chemistry. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

  • Structure-Activity Relationships Among Novel 1,3,4-oxadiazole Analogues for Their Anti-inflammatory Activity. (2012). Current Research in Pharmaceutical Sciences. [Link]

  • Indazole compounds as pkmyt1 kinase inhibitors.
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. [Link]

Sources

Validating Biological Activity of Kinase Inhibitors Derived from 4-Fluoro-3-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoro-3-nitro-1H-indazole scaffold represents a high-value "privileged structure" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, PLK4, and CDK). Unlike standard indazole precursors, this specific synthon offers a distinct synthetic advantage: the electron-withdrawing nitro group at C3 activates the fluorine at C4 for Regioselective Nucleophilic Aromatic Substitution (


).

This guide details the validation of biological activity for libraries derived from this scaffold. It compares the performance of C4-functionalized 3-aminoindazoles (derived from the title compound) against Standard 3-aminoindazoles (lacking C4 substitution) and Indole bioisosteres , providing experimental protocols for validating their potency, selectivity, and on-target mechanism.

Part 1: The Synthetic Advantage & Structural Logic

To validate the biological activity of these derivatives, one must first understand the structural causality. The this compound is not the final drug; it is the divergent point that allows access to chemical space inaccessible to standard indazole synthesis.

The Mechanism of Diversity

The "3-aminoindazole" motif is a classic hinge-binder in kinase inhibitors (e.g., Axitinib). However, standard synthesis often leaves the C4 position—which faces the solvent-exposed region of the ATP pocket—unsubstituted.

  • The Title Compound Advantage: The C4-fluorine is highly labile due to the ortho-nitro group. This allows researchers to introduce solubilizing groups (piperazines, morpholines) or steric probes at C4 before reducing the nitro group to the amine required for hinge binding.

Diagram 1: Synthetic Logic & Library Generation

The following workflow illustrates how the title compound is transformed into active biological agents.

SyntheticLogic Start This compound (Scaffold) Step1 SNAr Reaction (Diversity Introduction at C4) Start->Step1  + Amine Nucleophile Inter 4-Substituted-3-nitroindazole Step1->Inter Step2 Nitro Reduction (Fe/HCl or H2/Pd) Inter->Step2 Amine 4-Substituted-3-aminoindazole (The Hinge Binder) Step2->Amine Final Urea/Amide Derivatization (Kinase Inhibitor Candidate) Amine->Final  + Isocyanate/Acid Chloride

Caption: Synthetic cascade transforming the this compound precursor into a bioactive kinase inhibitor via


 diversification and nitro reduction.

Part 2: Comparative Biological Profiling

When validating a lead compound derived from this scaffold, it must be benchmarked against alternative chemotypes. The table below compares the C4-Functionalized Indazole (Title Derivative) against the Standard Indazole (unsubstituted at C4) and the Indole bioisostere.

Table 1: Performance Comparison of Scaffold Architectures
FeatureC4-Functionalized Indazole (Title Derivative)Standard 3-Aminoindazole (Alternative)Indole Bioisostere (Alternative)
Primary Target Kinases (VEGFR, PLK4, CDK)Kinases (generic ATP pocket)Kinases & GPCRs
Potency (IC50) High (<10 nM) . C4 substituent can displace conserved water or engage solvent front residues.Moderate (50-100 nM) . Relies primarily on hinge binding; lacks auxiliary interactions.Variable . Often equipotent but lower selectivity.
Solubility High . C4 allows attachment of polar moieties (e.g., N-methylpiperazine) without disrupting hinge binding.Low to Moderate . Often requires formulation aids due to planar aromatic stacking.Low . Lipophilic nature often leads to poor ADME profiles.
Metabolic Stability High . The extra Nitrogen (N2) reduces oxidation potential compared to indole.High . Similar stability profile.Low . Indoles are prone to oxidation (CYP450) at C3/C2.
Synthetic Access High . 2-step modular synthesis from 4-F-3-NO2 precursor.Medium . C4 functionalization is difficult via standard routes (requires lithiation).High . Fischer indole synthesis is well established.

Key Insight: The primary justification for using the this compound precursor is solubility-enabled potency . The ability to place a solubilizing group at C4 without losing the critical N1-H hydrogen bond donor is a decisive advantage over indoles [1, 3].

Part 3: Validation Protocols (The "How-To")

To claim biological activity, you must prove the compound acts via the specific mechanism (kinase inhibition) and not non-specific toxicity.

Protocol A: Biochemical Kinase Selectivity Assay

Objective: Determine the IC50 and selectivity profile of the synthesized derivative.[1]

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, PLK4).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.

  • ATP: Crucial: Use ATP concentration at

    
     apparent (approx. 10-50 µM) to ensure competitive inhibition is detectable.
    
  • Control: Staurosporine (non-selective pan-kinase inhibitor).

Workflow:

  • Preparation: Dissolve derivative in 100% DMSO. Prepare 10-point serial dilution (10 µM to 0.1 nM).

  • Incubation: Mix Kinase + Peptide + Compound in reaction buffer (HEPES pH 7.5, MgCl2, DTT). Incubate 10 min.

  • Initiation: Add ATP (

    
     levels). Incubate 60 min at RT.
    
  • Detection: Use ADP-Glo or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Analysis: Fit data to the Hill equation:

    
    .
    

Self-Validating Check: If the Hill Slope is > 1.5, suspect compound aggregation or non-specific binding. The IC50 must shift if ATP concentration is increased (signature of ATP-competitive inhibitors).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical potency translates to intracellular activity.

Mechanism: If the drug works, it must inhibit the autophosphorylation of the kinase or its direct downstream substrate.

Step-by-Step:

  • Cell Seeding: Seed HUVEC (for VEGFR) or Cancer lines (e.g., HCT116) at

    
     cells/well.
    
  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal phosphorylation.

  • Treatment: Treat with compound (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 mins. This is critical. Without stimulation, you cannot measure inhibition of activation.

  • Lysis & Blotting: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Antibodies:

    • Primary: Anti-pVEGFR2 (Tyr1175).

    • Loading Control: Anti-Total VEGFR2 and Anti-GAPDH.

Interpretation: A valid "hit" will show a dose-dependent disappearance of the Phospho-band while the Total-band remains constant.

Diagram 2: Biological Validation Cascade

The following decision tree outlines the logical progression from synthesis to lead declaration.

ValidationCascade Synthesized Synthesized Derivative (from 4-F-3-NO2) Biochem Biochemical Assay (IC50 < 100 nM?) Synthesized->Biochem Selectivity Selectivity Panel (vs. 50+ Kinases) Biochem->Selectivity Yes Fail Discard / Redesign Biochem->Fail No Cellular Cellular Viability (MTT) (GI50 < 1 µM?) Selectivity->Cellular Good Profile Selectivity->Fail Off-Target Toxicity Western Western Blot (Target Phosphorylation Inhibited?) Cellular->Western Yes Cellular->Fail No Western->Fail No Correlation Lead Valid Lead Candidate Western->Lead Confirmed

Caption: Screening cascade ensuring that compounds derived from the scaffold are validated for both potency and specific mechanism of action.

Part 4: Critical Assessment & Troubleshooting

The "Nitro" Liability

While this compound is an excellent intermediate, the nitro group itself is a metabolic liability (reductive metabolism to toxic hydroxylamines).

  • Validation Rule: You must demonstrate that the final drug candidate has fully reduced/modified the nitro group (usually to a urea or amide).

  • Analytical Check: Use LC-MS to confirm the absence of any nitro-containing precursors in the final biological assay buffer, as these can act as redox cyclers and produce false positives in cell viability assays [4].

Tautomerism

Indazoles exist in 1H and 2H tautomeric forms.[1][2][3]

  • Impact: The 1H form is generally more stable and is the active species for hinge binding in most kinase inhibitors.

  • Control: Ensure your crystallization or NMR data confirms the N1-substitution pattern if you alkylated the ring nitrogens. N2-alkylation often leads to inactive compounds for this specific kinase binding mode [2].

References

  • National Institutes of Health (NIH). (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of Fluorinated vs. Non-Fluorinated Nitro-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic comparison of fluorinated vs non-fluorinated nitro-indazoles Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the nitro-indazole scaffold is a critical pharmacophore, often serving as a precursor for amino-indazole kinase inhibitors or as a hypoxia-selective cytotoxin. The strategic introduction of fluorine—a "bioisostere of hydrogen" with extreme electronegativity—profoundly alters the physicochemical and spectroscopic profile of these molecules.

This guide provides a rigorous technical comparison between non-fluorinated nitro-indazoles (e.g., 5-nitroindazole) and their fluorinated analogs (e.g., 6-fluoro-5-nitroindazole). It is designed for researchers requiring definitive analytical protocols to distinguish these species during synthesis optimization and metabolic stability profiling.

Chemical & Electronic Context

To interpret the spectra, one must first understand the electronic perturbation caused by fluorination.

  • Non-Fluorinated: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), deactivating the indazole ring and shifting electron density away from the aromatic core.
    
  • Fluorinated: Fluorine is the most electronegative element (

    
    ) but acts as a weak resonance donor. When positioned ortho or para to the nitro group, it creates a "push-pull" electronic environment.
    
    • Impact: This alters the dipole moment, pKa (making the N-H proton more acidic), and lipophilicity (

      
      ), which are detectable via spectroscopic shifts.
      
NMR Spectroscopy: The Primary Diagnostic Tool

Nuclear Magnetic Resonance (NMR) offers the most definitive structural confirmation. The presence of fluorine introduces spin-spin coupling (


 and 

) that is absent in non-fluorinated analogs.
A.

NMR Comparison
  • Non-Fluorinated: Aromatic protons appear as singlets, doublets, or triplets based on ortho/meta coupling (

    
    ).
    
  • Fluorinated: The

    
     nucleus (
    
    
    
    , 100% abundance) couples with protons.[1]
    • Signal Splitting: Protons ortho to fluorine are split into doublets with large coupling constants (

      
      ). Protons meta to fluorine show smaller splitting (
      
      
      
      ).
    • Chemical Shift: Protons adjacent to fluorine are typically shielded (upfield shift) or deshielded depending on the balance of inductive withdrawal and resonance donation, but the splitting is the diagnostic feature.[2]

B.

NMR Comparison
  • Non-Fluorinated: Sharp singlets for all carbons.

  • Fluorinated: Carbon signals appear as doublets due to C-F coupling.

    • Direct (

      
      ):  Massive coupling (
      
      
      
      ). This doublet confirms the carbon directly bonded to fluorine.
    • Geminal (

      
      ): 
      
      
      
      .
    • Vicinal (

      
      ): 
      
      
      
      .
C.

NMR (The "Smoking Gun")

This modality is unique to the fluorinated analog.

  • Range: Aromatic fluorine signals typically appear between -100 and -140 ppm (referenced to

    
    ).
    
  • Utility: Useful for monitoring reaction conversion (e.g., nitration of fluoro-indazole) without interference from solvent or hydrocarbon background.

Table 1: Comparative NMR Parameters (Simulated Data for 5-Nitroindazole Scaffolds)

Feature5-Nitroindazole (Non-Fluorinated)6-Fluoro-5-Nitroindazole (Fluorinated)
H-4 Proton Doublet (

)
Doublet (

)
H-6/7 Proton Doublet/MultipletDoublet (

)
C-6 Carbon Singlet (

)
Doublet (

)

Signal
Absent Singlet/Multiplet at ~ -120 ppm
Vibrational Spectroscopy (FT-IR)[3]

Infrared spectroscopy provides rapid functional group verification.

  • Nitro Group (

    
    ):  Both compounds exhibit two strong bands.[3]
    
    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
    • Fluorine Effect:[2][4][5][6][7][8] The inductive effect of fluorine may shift these bands to slightly higher wavenumbers (blue shift) by shortening the N-O bonds, though conjugation can complicate this.

  • C-F Stretch (Fluorinated Only):

    • A strong, broad band appears in the

      
        region (often overlapping with the C-N fingerprint).
      
    • Diagnostic: Comparison with the non-fluorinated precursor spectrum is essential. The appearance of a new, intense band near

      
       confirms fluorination.
      
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for confirming elemental composition.

  • Mass Defect:

    • Hydrogen: 1.0078 Da

    • Fluorine: 18.9984 Da

    • Substitution: Replacing H with F results in a mass increase of 17.9906 Da .

  • Isotopic Pattern: Fluorine is monoisotopic (

    
     only). Unlike Chlorine or Bromine, it does not add M+2 peaks. The molecular ion 
    
    
    
    will be singular and distinct.
  • Fragmentation:

    • Non-Fluorinated: Common loss of

      
       (
      
      
      
      ) and
      
      
      .
    • Fluorinated: The C-F bond is extremely strong (

      
      ). Fragmentation rarely involves loss of F. You will see 
      
      
      
      fragments that retain the mass shift of the fluorine atom.
Experimental Protocols
Protocol A: Comparative NMR Acquisition

Objective: Confirm regioselectivity of nitration on a fluoro-indazole scaffold.

  • Sample Prep: Dissolve

    
     of analyte in 
    
    
    
    DMSO-
    
    
    . (DMSO is preferred over
    
    
    for nitro-indazoles due to solubility and hydrogen bonding of the N-H).
  • Acquisition (

    
    ): 
    
    • Scans: 16

    • Relaxation Delay (

      
      ): 
      
      
      
      (Ensure integration accuracy).
  • Acquisition (

    
    ): 
    
    • Reference: Internal

      
       or external standard.
      
    • Range:

      
       to 
      
      
      
      .
    • Note: Acquire non-decoupled

      
       spectra to observe F-H coupling if structural assignment is ambiguous.
      
  • Analysis:

    • Overlay the starting material (fluoro-indazole) and product (nitro-fluoro-indazole) spectra.

    • Look for the disappearance of the proton signal at the site of nitration.

    • Calculate coupling constants (

      
      ) to verify ortho/meta relationships.
      
Protocol B: UV-Vis Absorbance Shift

Objective: Determine electronic perturbation.

  • Preparation: Prepare

    
     stock solutions in Methanol.
    
  • Blanking: Use pure Methanol.

  • Scan:

    
    .
    
  • Observation:

    • Nitro-indazoles typically show

      
       around 
      
      
      
      .
    • Fluorination often causes a hypsochromic shift (blue shift) of

      
       compared to the non-fluorinated analog due to the stabilization of the HOMO orbital by the electronegative fluorine.
      
Logic Diagram: Spectroscopic Characterization Workflow

The following diagram illustrates the decision matrix for confirming the structure of a fluorinated nitro-indazole derivative.

G Start Crude Product (Post-Nitration) MS 1. HRMS Analysis (Check Mass Shift +18 Da) Start->MS H_NMR 2. 1H NMR (DMSO-d6) (Check Aromatic Region) MS->H_NMR Mass = M+18 Result_NonF Non-Fluorinated (Starting Material/Side Product) MS->Result_NonF Mass = M Decision_H Are J-couplings observed? H_NMR->Decision_H F_NMR 3. 19F NMR (Check Chemical Shift) Analysis_Regio Analyze Splitting Pattern (Ortho vs Meta Coupling) F_NMR->Analysis_Regio Decision_H->F_NMR Yes (Complex Splitting) Decision_H->Result_NonF No (Singlets/Simple Doublets) Result_F Fluorinated Analog Confirmed Final Structure Assigned Result_F->Final Analysis_Regio->Result_F

Caption: Decision tree for verifying fluorination and regiochemistry using sequential spectroscopic logic.

References
  • Synthesis and NMR Characterization of Fluorinated Indazoles Source: Molecules (MDPI) Link:[Link] Relevance: Provides specific

    
     NMR chemical shift data and coupling constants for indazole derivatives.
    
  • Infrared Spectroscopy of Nitro Compounds Source: Chemistry LibreTexts Link:[Link] Relevance: Validates the characteristic N-O stretching frequencies described in the vibrational spectroscopy section.

  • Fluorinated Nitroimidazoles as Hypoxia Markers Source: PubMed (Cancer Research) Link:[Link] Relevance: Demonstrates the application of

    
     MRS in biological systems, paralleling the utility of fluorinated nitro-indazoles.
    

Sources

IR spectroscopy fingerprints for identifying 4-fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopic Fingerprints of 4-fluoro-3-nitro-1H-indazole for unambiguous identification

The Analytical Challenge: Identifying this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties[1]. The precise substitution pattern on the indazole ring is critical for its biological function. Therefore, unambiguous identification is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for molecular identification by probing its unique vibrational modes, creating a distinct "fingerprint."[2]

This guide will establish the theoretical IR fingerprint of this compound by dissecting its constituent functional groups and comparing it to related, well-characterized molecules.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on the chosen methodology. For solid-state analysis of compounds like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its minimal sample preparation, reproducibility, and the elimination of potential moisture interference.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation : Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum, which will be automatically subtracted from the sample spectrum.[3]

  • Sample Application : Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to achieving a high-quality, reproducible spectrum.

  • Spectrum Acquisition : Collect the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).

  • Data Processing : After acquisition, perform an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam. Label the significant peaks for analysis.

dot

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Instrument Purge B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum (32 scans, 4 cm-1) E->F G Perform ATR Correction F->G H Peak Identification & Analysis G->H

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Deconstructing the Spectrum: Predicted Fingerprints of this compound

While a publicly available, experimentally verified spectrum for this compound is not readily found, we can predict its key absorption bands with high confidence based on the well-established vibrational frequencies of its functional groups.

The molecule's structure contains four key components whose vibrations define its IR spectrum:

  • The Indazole Ring : A bicyclic aromatic system containing N-H and C-H bonds.

  • The N-H group of the pyrazole ring.

  • The Nitro Group (-NO₂) at position 3.

  • The Fluoro Group (-F) at position 4.

dot

Caption: Key functional groups of this compound.

The expected vibrational modes are summarized below.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Notes
N-H Stretch 3300 - 3100Medium, BroadCharacteristic of the N-H bond in the pyrazole ring. Broadness is due to hydrogen bonding in the solid state.
Aromatic C-H Stretch 3100 - 3000Medium-WeakArises from the C-H bonds on the benzene portion of the indazole ring.
Asymmetric NO₂ Stretch 1570 - 1500StrongA very strong and characteristic absorption for nitro compounds. This is a key identifier.[4]
Symmetric NO₂ Stretch 1370 - 1300StrongThe second strong, identifying peak for the nitro group. The presence of both strong bands is confirmatory.[4]
Aromatic C=C/C=N Stretch 1620 - 1450Medium-Strong (multiple bands)These bands arise from the stretching vibrations within the bicyclic aromatic ring system.
C-F Stretch 1250 - 1020StrongThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. Its exact position can be sensitive to the aromatic system.
Aromatic C-H Out-of-Plane Bending 900 - 700Medium-StrongThe pattern of these bands can sometimes help determine the substitution pattern on the aromatic ring.

Comparative Analysis: Distinguishing this compound from Related Structures

The true power of IR spectroscopy lies in its ability to differentiate between closely related isomers and analogues. The unique combination of the nitro and fluoro groups on the indazole scaffold creates a distinct fingerprint.

Comparison Table: Key Differentiating IR Bands (cm⁻¹)
CompoundKey Band 1: Asymm. NO₂ StretchKey Band 2: Symm. NO₂ StretchKey Band 3: C-F StretchNotes
This compound (Predicted) ~1540 (Strong) ~1350 (Strong) ~1200 (Strong) The unique fingerprint is the simultaneous presence of all three strong bands in these specific regions.
4-Fluoro-1H-indazole [5]AbsentAbsentPresent (~1200)Lacks the two strong nitro group absorptions, making it easily distinguishable.
4-Nitro-1H-indazole [6]Present (~1530)Present (~1340)AbsentLacks the strong C-F stretching band. The position of the nitro bands may be slightly shifted compared to the 3-nitro isomer.
Indazole (Parent Molecule) AbsentAbsentAbsentServes as a baseline, lacking the characteristic bands of both the nitro and fluoro substituents.

This comparative analysis demonstrates that the IR spectrum of this compound is uniquely defined by the combined presence of strong absorptions corresponding to the NO₂ and C-F groups. While the spectrum of 4-fluoro-1H-indazole will show the C-F stretch and the spectrum of a nitro-indazole will show the NO₂ stretches, only the target molecule will exhibit all three features simultaneously.

Conclusion

The identification of this compound via IR spectroscopy is a clear and reliable process. By focusing on the three key vibrational modes—the asymmetric and symmetric NO₂ stretches and the C-F stretch—one can create a definitive fingerprint. The predicted spectrum is characterized by two very strong bands in the 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹ regions, and another strong band between 1250-1020 cm⁻¹. This unique combination allows for unambiguous differentiation from its parent molecule, indazole, as well as its singly-substituted analogues, 4-fluoro-1H-indazole and various nitro-indazoles. When coupled with a robust experimental protocol like ATR-FTIR, this spectroscopic fingerprint serves as a powerful tool for quality control and structural verification in research and development.

References

  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • Longdom Publishing. (2023, February 3). Infrared (IR) spectroscopy for the identification and characterization of organic molecules. Journal of Chromatography & Separation Techniques.
  • ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. Retrieved February 27, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of 4-Fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Hazard Profile

Immediate Action Required: Treat 4-fluoro-3-nitro-1H-indazole as a High-Risk Reactive & Toxic substance.

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires more than standard organic waste protocols. The presence of the nitro group (-NO₂) on the indazole ring introduces potential shock sensitivity and thermal instability, while the fluorine atom (-F) mandates specific incineration parameters to capture hydrofluoric acid (HF) emissions.

chemical Hazard Matrix
Hazard CategoryClassificationOperational Implication
Reactivity Nitro-Heterocycle Potential for rapid decomposition or explosion if heated/dry.[1][2] Do not concentrate to dryness without a blast shield.
Toxicity Acute Tox. 4 (Oral/Dermal) Biologically active scaffold. Assumed hazardous to aquatic life.
Combustion HF Precursor Incineration releases highly corrosive HF gas. Standard autoclaving is insufficient.
Physical State Solid (typically)Dust explosion hazard if finely divided.

Waste Characterization & Stream Segregation

Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) or local equivalent standards. While this compound is likely not explicitly P-listed or U-listed, it defaults to Characteristic Hazardous Waste due to toxicity and reactivity.

Segregation Protocol
  • Stream A: Solid Waste (Pure Substance)

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Labeling: "Hazardous Waste - Toxic/Reactive - this compound."

  • Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)

    • Container: Amber glass or HDPE (if acidic).

    • Compatibility:NEVER mix with strong bases (exothermic decomposition risk) or reducing agents.

  • Stream C: Contaminated Debris (Gloves, Weigh Boats)

    • Container: Double-bagged in clear hazardous waste bags, then placed in a solid waste drum.

Decision Matrix: Disposal Workflow

The following logic gate ensures the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Identify Waste State IsSolid Is it Solid (Pure/Residue)? Start->IsSolid IsLiquid Is it Liquid (Solution)? IsSolid->IsLiquid No SolventDissolution Dissolve in Combustible Solvent (Acetone/Methanol) IsSolid->SolventDissolution Yes IsDebris Is it Contaminated Debris? IsLiquid->IsDebris No SegregateLiquid Segregate into Halogenated Organic Waste IsLiquid->SegregateLiquid Yes DoubleBag Double Bag & Label 'Toxic Debris' IsDebris->DoubleBag Yes SolventDissolution->SegregateLiquid Incineration High-Temp Incineration (w/ HF Scrubber) SegregateLiquid->Incineration DoubleBag->Incineration

Figure 1: Decision logic for segregating and processing this compound waste streams.

Detailed Disposal Procedures

Protocol A: Disposal of Pure Solid

Objective: safely transfer the solid into a liquid waste stream for incineration. Rationale: Solid nitro compounds can be shock-sensitive. Dissolving them desensitizes the material and ensures uniform combustion in the incinerator.

  • PPE Setup: Wear nitrile gloves (double-gloved), safety goggles, lab coat, and work inside a fume hood.

  • Solvent Selection: Select a combustible, non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).

  • Dissolution:

    • Slowly add the solid this compound to the solvent.

    • Ratio: Ensure a concentration of <5% w/v to minimize reactivity.

    • Caution: If the solid is old or crystallized, do not scrape vigorously. Rinse the container with solvent to dissolve it.

  • Transfer: Pour the solution into the "Halogenated Organic Waste" container (due to the Fluorine content).

  • Labeling: Clearly mark the tag with "Contains this compound" and "HF Precursor."

Protocol B: Disposal of Reaction Mixtures

Objective: Prevent runaway reactions in the waste container.

  • Quench: Ensure the reaction is fully quenched. If reducing agents (e.g., NaBH₄) were used, quench carefully before adding to waste.

  • pH Check: Verify the pH is between 4 and 10. Strongly acidic or basic solutions can degrade the nitro-indazole, potentially causing heat evolution.

  • Segregation: Do not mix with oxidizers (e.g., peroxides) or strong bases.

Protocol C: Final Destruction (Facility Level)

Note: This step is performed by your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors), but you must specify the requirements.

  • Method: Rotary Kiln Incineration.

  • Requirement: The incinerator must be equipped with a wet scrubber .

  • Mechanism:

    • Combustion converts Carbon/Nitrogen → CO₂/NOx.

    • Combustion converts Fluorine → HF (Gas).

    • Scrubber neutralizes HF (HF + NaOH → NaF + H₂O) to prevent atmospheric release [1].

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don a half-mask respirator with organic vapor/acid gas cartridges if dust is visible.

  • Containment: Do NOT dry sweep (friction risk). Cover the spill with wet paper towels (solvent-dampened) to suppress dust.

  • Cleanup: Scoop the damp material into a waste container. Wash the area with soap and water [2].[2][3][4][5][6][7][8]

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes.[2] Nitro compounds can be absorbed transdermally.

  • Eyes: Rinse for 15 minutes.[2][3][5][7] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Fluoro-3-nitroaniline (Analogous Hazard Profile).

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: Reactivity.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-fluoro-3-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 4-fluoro-3-nitro-1H-indazole is a heterocyclic compound whose precise toxicological properties are not extensively documented. Therefore, a rigorous and cautious approach to personal protection is not just a recommendation—it is an operational necessity. This guide provides a framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and the hierarchy of controls.

The molecular structure of this compound, featuring a nitro group and a fluoro-substituent, suggests potential for biological activity and specific chemical hazards. Lacking comprehensive toxicity data, we must treat it as a potent compound where exposure should be kept As Low As Reasonably Practicable (ALARP).

The Foundation: Hazard Assessment and the Hierarchy of Controls

Before any PPE is selected, a thorough risk assessment is mandatory. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk at the source.

  • Engineering Controls : The most critical control is containment. All handling of this compound in its powdered form—especially weighing and transfers—must occur within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[1][2] For potent compounds, systems that minimize open handling, such as flexible isolators or split butterfly valves, are best practice.[1][3]

  • Administrative Controls : Strict protocols and Standard Operating Procedures (SOPs) must be established. This includes designated areas for handling, clear labeling, and comprehensive training for all personnel on the specific hazards and handling procedures for this compound.[4]

Core Protective Equipment: A Multi-Layered Defense

Only after implementing engineering and administrative controls do we select PPE. The following recommendations are based on the potential hazards of handling a potent, powdered chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient. The risk of fine powder particulates or splash from solutions necessitates a higher level of protection.

  • Minimum Requirement : Chemical splash goggles that seal around the eyes are mandatory for all operations.

  • Enhanced Protection : When handling larger quantities (>1 gram) of powder or during procedures with a high risk of splashing (e.g., dissolution in a vortexer), a full-face shield must be worn over the chemical splash goggles.[5] This provides an additional barrier for the entire face.

Hand Protection: Preventing Dermal Absorption

The choice of glove material is critical. While no specific permeation data for this compound is available, we can make an informed decision based on its chemical class (nitrocompounds).

  • Primary Glove : Nitrile gloves are a standard for providing good splash protection against a wide range of chemicals.[6][7]

  • Recommended Practice : Double-gloving is strongly advised when handling the solid compound.[5] This creates a redundant barrier and allows for a safe doffing procedure where the outer, potentially contaminated glove can be removed without touching the inner glove.

  • For Prolonged Contact or Immersions : If extended contact is anticipated, butyl rubber gloves should be considered, as they offer excellent resistance to nitrocompounds.[8] Always consult a glove compatibility chart and be aware that thicker gloves may reduce dexterity.[8][9]

TaskGlove RecommendationRationale
Weighing/Transfer of Powder Double-layered nitrile glovesMinimizes risk during handling of fine particulates that can easily contaminate surfaces.
Solution Preparation Single or double-layered nitrile glovesProtects against splashes during dissolution.
Spill Cleanup Heavy-duty butyl or neoprene gloves over nitrile glovesProvides robust protection against prolonged chemical contact during cleanup.
Body Protection: Shielding Against Contamination

A standard cotton lab coat does not provide adequate protection from fine powders or chemical splashes.

  • Minimum Requirement : A chemical-resistant, coated lab coat or a disposable coverall (e.g., Tyvek) should be worn over personal clothing.[5] Ensure the cuffs are snug and integrate with the inner glove.

  • Enhanced Protection : For tasks involving significant quantities of powder, a full disposable gown or coverall with elasticated cuffs is the preferred choice to prevent any skin exposure.

Respiratory Protection: Preventing Inhalation

The primary inhalation risk comes from airborne powder.[10] Engineering controls are the main defense, but respiratory protection is a crucial secondary measure.

  • Mandatory for Powder Handling : When weighing or transferring the solid compound, even within a fume hood, a respirator is required.

  • Recommended Respirator : A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (or FFP3) particulate filters is the appropriate choice.[2][4] A simple disposable N95 mask may not provide a sufficient seal or protection factor for a potent compound.[11]

  • Program Requirement : Use of tight-fitting respirators requires enrollment in a formal respiratory protection program, which includes fit-testing and medical evaluation, as mandated by OSHA and other regulatory bodies.[4][12]

Operational and Disposal Plans

Safe operations extend beyond wearing PPE to include procedural steps for handling and disposal.

Step-by-Step PPE Protocol for Weighing Powder

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_decon Decontamination & Doffing Phase A 1. Enter Designated Area B 2. Don Inner Nitrile Gloves A->B C 3. Don Disposable Gown / Coverall B->C D 4. Don Respirator & Perform Seal Check C->D E 5. Don Chemical Splash Goggles D->E F 6. Don Outer Nitrile Gloves (over gown cuff) E->F G 7. Perform Work in Fume Hood F->G Enter Hood H 8. Clean Work Area G->H Work Complete I 9. Doff Outer Gloves (Dispose as waste) H->I J 10. Exit Fume Hood Area I->J K 11. Doff Gown/Coverall J->K L 12. Doff Goggles K->L M 13. Doff Inner Gloves L->M N 14. Doff Respirator (outside lab) M->N O 15. Wash Hands Thoroughly N->O

The above diagram outlines the critical sequence for safely using and removing PPE to prevent cross-contamination.

Spill Management

All spills, regardless of size, should be treated as hazardous.[13]

  • Alert & Evacuate : Notify others in the area and evacuate if the spill is large or outside of a containment device.

  • Don PPE : Wear the highest level of recommended PPE for spill cleanup, including a respirator and heavy-duty gloves.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite or a chemical spill pad, working from the outside in.[5]

  • Collect & Dispose : Carefully sweep the absorbed material into a labeled hazardous waste container.[5] Do not use a standard vacuum cleaner.

  • Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate solvent.[5] All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, gowns, absorbent pads, and any excess chemical. It must be collected in a clearly labeled, sealed hazardous waste container.[14][15]

  • Liquid Waste : Unused solutions must be collected in a compatible, sealed, and labeled hazardous waste container.[16] Never dispose of this chemical down the drain.[13]

  • Sharps : Needles or other sharps used for transfers must be placed in a designated sharps container.

  • Collection : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste carrier.[13][17]

By adhering to this comprehensive PPE and handling strategy, you build a culture of safety that protects researchers while enabling the critical work of scientific discovery.

References

  • Glove Compatibility - CP Lab Safety . CP Lab Safety.

  • Standard Operating Procedure - Chemical Waste Disposal . University of Pennsylvania Environmental Health and Radiation Safety.

  • OSHA Glove Selection Chart . University of Missouri Environmental Health and Safety.

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners . Ali G. (2026).

  • Freund-Vector's Approach to Safely Processing Potent Compounds . Freund-Vector Corporation. (2021).

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto.

  • Essential Safety and Handling Guide for Potent Chemical Compounds . Benchchem.

  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles . Lab Manager. (2025).

  • Respiratory Protection Standard . Centers for Disease Control and Prevention (CDC).

  • Chemical Resistance Reference Chart . Medicom.

  • Best Practices For Handling Potent APIs . Outsourced Pharma. (2015).

  • Laboratory Waste Disposal Guide . Business Waste. (2024).

  • Glove Compatibility Chart . University of Michigan Environment, Health & Safety.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). (2024).

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . ILC Dover.

  • 3.6 Respirators . Cornell University Environment, Health and Safety.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Respiratory Protection - Additional Resources . Occupational Safety and Health Administration (OSHA).

  • Respiratory Protection Information Trusted Source . The National Institute for Occupational Safety and Health (NIOSH).

  • Safe handling of hazardous drugs . Canadian Agency for Drugs and Technologies in Health. (2020).

  • SAFETY DATA SHEET . Fisher Scientific. (2025).

  • 4-Fluoroindole - SAFETY DATA SHEET . Ossila. (2023).

  • SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile . Tokyo Chemical Industry. (2025).

  • 4-Fluoro-3-nitroaniline - Safety Data Sheet . ChemicalBook. (2025).

  • Safety Data Sheet - 4-bromo-7-fluoro-3-methyl-1H-indazole . Fluorochem. (2024).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-nitro-1H-indazole
Reactant of Route 2
4-fluoro-3-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.